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  • Product: 3-Azabicyclo[3.1.1]heptan-6-ol
  • CAS: 1240525-74-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol

Abstract 3-Azabicyclo[3.1.1]heptan-6-ol is a saturated bicyclic amine that represents a class of rigid, three-dimensional molecular scaffolds of significant interest in modern drug discovery.[1] These structures serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Azabicyclo[3.1.1]heptan-6-ol is a saturated bicyclic amine that represents a class of rigid, three-dimensional molecular scaffolds of significant interest in modern drug discovery.[1] These structures serve as nonclassical isosteres for common motifs like piperidine, offering unique conformational constraints that can enhance pharmacological and pharmacokinetic properties.[2][3] This guide provides an in-depth analysis of the core physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol, including its acidity (pKa), lipophilicity (LogP), aqueous solubility, and melting point. Beyond a mere presentation of data, this document details the underlying scientific principles and provides robust, field-proven experimental protocols for the determination of these critical parameters, designed for researchers, medicinal chemists, and drug development professionals.

Introduction to the 3-Azabicyclo[3.1.1]heptane Scaffold

Chemical Identity and Structure

The 3-Azabicyclo[3.1.1]heptane framework locks the traditional piperidine ring into a constrained conformation. The introduction of a hydroxyl group at the 6-position adds a key hydrogen bonding feature, influencing polarity and potential molecular interactions.

  • Molecular Formula: C₆H₁₁NO[4]

  • Molecular Weight: 113.16 g/mol [4]

  • SMILES: C1C2CNCC1C2O[4]

  • InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N[4]

  • Stereochemistry: It is critical to note that the relationship between the C6-hydroxyl group and the C1-C5 bridge gives rise to stereoisomers (cis/trans or endo/exo), which can possess distinct physicochemical and biological properties. The protocols described herein are applicable to either isomer, but results should always be reported for a specific, well-characterized stereoisomer.

Significance in Medicinal Chemistry

The rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target compared to more flexible aliphatic amines. This structural feature provides a powerful tool for medicinal chemists to fine-tune molecular shape, vector orientations of substituents, and overall physicochemical properties to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol. Where experimental data is not publicly available, values are estimated based on computational predictions or data from closely related analogues.

PropertyValue / Estimated ValueMethod of DeterminationSource / Rationale
Molecular Formula C₆H₁₁NO---[4]
Molecular Weight 113.16 g/mol ---[4]
pKa Estimated: 9.4 - 10.2Potentiometric TitrationBased on related 6-azabicyclo[3.1.1]heptane analogs.[2]
LogP Predicted: -0.4XlogP (Computational)[4]
Melting Point Not AvailableCapillary MethodExpected to be a crystalline solid; derivatives show melting points >100 °C.[2]
Aqueous Solubility pH-dependentShake-Flask MethodThe presence of polar amine and alcohol groups suggests moderate intrinsic solubility, which increases significantly at pH < pKa.

Detailed Analysis and Experimental Protocols

This section provides a detailed examination of each key property, explaining its relevance and presenting a comprehensive, self-validating protocol for its experimental determination.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa of the secondary amine is arguably the most critical physicochemical parameter. It dictates the compound's ionization state at physiological pH (~7.4), which directly impacts its aqueous solubility, ability to cross cell membranes, and potential to form ionic interactions with its biological target. For an amine, a higher pKa indicates a stronger base. Given the structure, a pKa in the range of 9.4-10.2 is expected, meaning it will be predominantly protonated and positively charged in most biological environments.[2]

Trustworthiness: The following protocol for potentiometric titration is the gold standard for pKa determination, providing highly accurate and reproducible results when performed with a properly calibrated system.

start Start prep Prepare 0.1 M sample solution in 0.15 M KCl start->prep Sample Prep calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate Instrument Setup titrate Titrate sample with standardized 0.1 M HCl calibrate->titrate Measurement record Record pH after each addition of titrant titrate->record plot Plot pH vs. Volume of HCl record->plot Data Processing analyze Calculate first derivative (dpH/dV) to find equivalence point plot->analyze pka Determine pH at half-equivalence point, where pH = pKa analyze->pka Result end End pka->end

Caption: Workflow for pKa determination using potentiometric titration.

  • Preparation: Accurately weigh ~10 mg of 3-Azabicyclo[3.1.1]heptan-6-ol and dissolve it in 50 mL of a 0.15 M KCl solution to maintain constant ionic strength.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (25 °C).

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C with constant stirring. Immerse the calibrated pH electrode.

  • Data Collection: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition and record both the volume of titrant added and the corresponding pH.

  • Analysis: Continue the titration well past the equivalence point (the point of fastest pH change). Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point. This can be determined precisely from the inflection point of the sigmoid curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental predictor of a compound's ADME properties.[5] While the shake-flask method is considered the "gold standard," it is labor-intensive. For drug discovery programs requiring higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative that uses minimal sample.[6][7][8] A predicted XlogP of -0.4 suggests the compound is hydrophilic, a desirable trait for aqueous solubility but one that may hinder passive membrane diffusion.[4]

Trustworthiness: The RP-HPLC method is self-validating through the use of a calibration curve generated from a set of well-characterized reference standards. The linearity of this curve (R² > 0.98) ensures the trustworthiness of the interpolated LogP value for the test compound.

start Start prep_standards Prepare solutions of reference compounds with known LogP values start->prep_standards prep_sample Prepare solution of test compound start->prep_sample hplc_run Inject standards and sample onto a C18 RP-HPLC column prep_standards->hplc_run Calibration prep_sample->hplc_run Analysis get_tr Measure retention time (tr) for all compounds and dead time (t0) hplc_run->get_tr calc_k Calculate capacity factor: k = (tr - t0) / t0 get_tr->calc_k Data Processing plot_curve Plot known LogP (y-axis) vs. log(k) (x-axis) for standards calc_k->plot_curve regress Perform linear regression to get calibration equation: LogP = m*log(k) + c plot_curve->regress interpolate Use log(k) of test compound to calculate its LogP regress->interpolate Result end End interpolate->end

Caption: Workflow for LogP determination using the RP-HPLC method.

  • System Setup: Use a C18 reverse-phase column. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Reference Standards: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Calibration Run: Inject each reference standard and record its retention time (tᵣ).

  • Sample Run: Inject the 3-Azabicyclo[3.1.1]heptan-6-ol sample and record its retention time.

  • Calculations:

    • For each compound (standards and sample), calculate the capacity factor: k = (tᵣ - t₀) / t₀.

    • Calculate log(k) for each compound.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.

    • Perform a linear regression to obtain the equation of the line.

  • LogP Determination: Insert the log(k) value of 3-Azabicyclo[3.1.1]heptan-6-ol into the regression equation to calculate its LogP.

Aqueous Solubility

Expertise & Experience: Solubility is a key factor in drug delivery and bioavailability. For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic concentrations. The Biopharmaceutics Classification System (BCS) uses solubility as a primary classifier.[9] The "shake-flask" method determines thermodynamic (or equilibrium) solubility, which is the most stable and relevant value for pharmaceutical development.[9][10] For an ionizable compound like this, solubility must be determined across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the gastrointestinal tract.

Trustworthiness: This protocol ensures a true equilibrium is reached by agitating for an extended period and sampling at multiple time points until the concentration plateaus. The use of a validated analytical method like LC-MS/MS for quantification ensures accuracy and specificity.

start Start add_solid Add excess solid compound to relevant aqueous buffers (pH 1.2-6.8) start->add_solid Setup agitate Agitate samples at a constant temperature (e.g., 37°C) add_solid->agitate Equilibration sample Sample supernatant at multiple time points (e.g., 24, 48, 72h) agitate->sample separate Separate solid from liquid (centrifugation followed by filtration) sample->separate Sample Processing quantify Quantify compound concentration in filtrate via LC-MS/MS separate->quantify Analysis check_eq Confirm concentration is stable between last two time points quantify->check_eq Validation report Report equilibrium solubility (e.g., in µg/mL) check_eq->report Result end End report->end

Caption: Workflow for the shake-flask equilibrium solubility assay.

  • Buffer Preparation: Prepare a series of aqueous buffers, for example: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Sample Preparation: Add an excess of solid 3-Azabicyclo[3.1.1]heptan-6-ol to vials containing each buffer (e.g., 2-5 mg in 1 mL). The solid must remain visible throughout the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 °C for biorelevance). Agitate for at least 24-48 hours.[9]

  • Sampling: At set time points (e.g., 24h and 48h), carefully withdraw an aliquot of the suspension.

  • Separation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm) to pellet the excess solid. Filter the resulting supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Prepare a calibration curve for the compound using a validated LC-MS/MS method. Analyze the filtered samples and determine the concentration.

  • Analysis: Equilibrium is confirmed if the concentration values at 24h and 48h are within 10% of each other. The final, stable concentration is reported as the thermodynamic solubility at that specific pH.

Thermal Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline substance, whereas impurities will cause both a depression and a broadening of the melting range.[11] This makes melting point determination an essential quality control step after synthesis and purification.

Trustworthiness: The protocol's reliability hinges on meticulous sample preparation and, most importantly, a slow heating rate near the melting point. A rapid temperature ramp prevents the system from reaching thermal equilibrium, leading to an erroneously wide and inaccurate reading. Running the analysis in triplicate provides statistical confidence in the reported value.[11]

start Start prep Ensure sample is completely dry and grind to a fine powder start->prep Sample Prep pack Pack powder into a capillary tube to a height of 2-3 mm prep->pack place Insert capillary into melting point apparatus pack->place Loading heat_fast Heat rapidly to ~20°C below the expected melting point place->heat_fast Heating heat_slow Reduce ramp rate to 1-2°C per minute heat_fast->heat_slow record_start Record T-onset: Temperature of first liquid droplet heat_slow->record_start Observation record_end Record T-clear: Temperature when all solid has melted record_start->record_end report Report the T-onset to T-clear as the melting range record_end->report Result end End report->end

Caption: Workflow for accurate melting point determination.

  • Sample Preparation: Ensure the sample is thoroughly dry, as moisture can depress the melting point. Place a small amount on a watch glass and grind it into a fine, uniform powder to ensure efficient heat transfer.[11]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Initial Heating: If the approximate melting point is known, heat rapidly to a temperature about 20 °C below this point. If unknown, perform a quick preliminary run with a fast ramp rate to find an approximate range first.

  • Final Determination: Set the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11][12]

  • Observation and Recording: Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (T-onset).

    • Record the temperature at which the last crystal of solid melts (T-clear).

  • Reporting: The melting point is reported as the range from T-onset to T-clear. For high accuracy, perform the measurement in triplicate and report the average range.[11]

Conclusion

3-Azabicyclo[3.1.1]heptan-6-ol possesses a physicochemical profile defined by its rigid bicyclic structure, a basic secondary amine, and a polar hydroxyl group. Its predicted high pKa ensures it is predominantly protonated and charged under physiological conditions, which, combined with its predicted hydrophilicity (negative LogP), suggests good aqueous solubility. These properties make it an attractive scaffold for designing drug candidates where water solubility is paramount. However, its low lipophilicity may present challenges for passive membrane permeability, a factor that medicinal chemists can modulate through substitution at other positions. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing this scaffold and its derivatives, enabling data-driven decisions in the complex process of drug discovery and development.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Simulations Plus. [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Croatian Chemical Society. [Link]

  • Preparation of samples for melting point determination. (2021, May 28). Cole-Parmer. [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. [Link]

  • Measuring a Boiling Point. (n.d.). Utah Tech University. [Link]

  • Determining the Melting Point / Boiling Point. (n.d.). Alloprof. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). Defense Technical Information Center. [Link]

  • Melting Point Analysis. (2022, August 28). Chemistry LibreTexts. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007, May 1). ACS Publications. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

  • Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds. (2025, January 9). ACS Publications. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, July 11). ACS Publications. [Link]

  • 3-azabicyclo[3.1.1]heptan-6-ol (C6H11NO). (n.d.). PubChemLite. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Azabicyclo[3.1.1]heptan-6-ol: A Technical Guide

Introduction 3-Azabicyclo[3.1.1]heptan-6-ol is a conformationally restricted piperidine analogue belonging to the class of bicyclic amines. Its rigid structure makes it a valuable scaffold in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Azabicyclo[3.1.1]heptan-6-ol is a conformationally restricted piperidine analogue belonging to the class of bicyclic amines. Its rigid structure makes it a valuable scaffold in medicinal chemistry and drug discovery, offering a three-dimensional alternative to more flexible piperidine cores.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in the development of novel therapeutics.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Azabicyclo[3.1.1]heptan-6-ol. Due to the limited availability of public domain spectroscopic data for the unprotected parent compound, this guide will leverage high-resolution data from its N-Boc protected analogue, tert-Butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate, as a primary reference. The influence of the tert-butoxycarbonyl (Boc) protecting group on the spectroscopic features will be discussed, providing a robust framework for the interpretation of the data for the target molecule.

Molecular Structure and Stereochemistry

The 3-azabicyclo[3.1.1]heptane framework consists of a six-membered ring fused with a four-membered ring, creating a bicyclic system. The hydroxyl group at the C-6 position can exist in two diastereomeric forms: cis and trans relative to the azetidine ring. The stereochemistry significantly influences the spectroscopic properties, particularly the NMR chemical shifts and coupling constants.

Caption: Basic structure of the 3-Azabicyclo[3.1.1]heptane core with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Azabicyclo[3.1.1]heptan-6-ol. The following analysis is based on the data for the N-Boc protected cis- and trans-isomers.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required.

  • 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR Spectral Data and Interpretation (N-Boc protected analogue in CDCl₃)

The ¹H NMR spectrum of the N-Boc protected 3-Azabicyclo[3.1.1]heptan-6-ol shows distinct signals for the protons of the bicyclic core and the Boc protecting group. The chemical shifts and multiplicities are highly dependent on the cis or trans stereochemistry of the hydroxyl group.

Proton Assignment (cis-isomer) Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
H-64.46–4.31m
H-2, H-4 (axial/equatorial)4.08d, J = 6.0
H-1, H-5, H-72.37–2.24m
H-72.20–1.99m
Boc (CH₃)₃1.49–1.41m
H-71.33d, J = 8.8

Interpretation:

  • The proton at C-6 (H-6), attached to the carbon bearing the hydroxyl group, appears as a multiplet in the downfield region (4.46–4.31 ppm) due to the deshielding effect of the oxygen atom.

  • The protons on the carbons adjacent to the nitrogen (H-2 and H-4) are also shifted downfield.

  • The large singlet at ~1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • Upon removal of the Boc group, the signals for H-2 and H-4 would be expected to shift upfield due to the reduced electron-withdrawing effect. An N-H proton signal would also appear, the chemical shift of which would be solvent-dependent.

¹³C NMR Spectral Data and Interpretation (N-Boc protected analogue in CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment (cis-isomer) Chemical Shift (δ, ppm)
C=O (Boc)155.7
C(CH₃)₃ (Boc)79.9
C-662.6
C-2, C-459.5
C-1, C-535.8
C(CH₃)₃ (Boc)28.6
C-727.1

Interpretation:

  • The carbonyl carbon of the Boc group is observed at a characteristic downfield shift of 155.7 ppm.

  • The carbon bearing the hydroxyl group (C-6) resonates at 62.6 ppm.

  • The carbons adjacent to the nitrogen (C-2 and C-4) appear at 59.5 ppm.

  • The quaternary carbon and the methyl carbons of the Boc group are observed at 79.9 and 28.6 ppm, respectively.

  • Deprotection of the nitrogen would lead to an upfield shift of the adjacent carbons (C-2 and C-4) and the disappearance of the Boc-related signals.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (alcohol)3600-3200 (broad)Stretching
N-H (secondary amine)3500-3300 (medium)Stretching
C-H (alkane)3000-2850Stretching
N-H (amine)1650-1580Bending
C-O (alcohol)1260-1050Stretching
C-N (amine)1250-1020Stretching

Interpretation:

  • A broad and intense absorption band in the region of 3600-3200 cm⁻¹ is expected due to the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding.

  • A medium intensity peak in the 3500-3300 cm⁻¹ region would indicate the N-H stretching of the secondary amine.

  • Strong C-H stretching vibrations from the bicyclic alkane framework will be present in the 3000-2850 cm⁻¹ region.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various bending and stretching vibrations, including the C-O and C-N stretches, which are characteristic of the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of 3-Azabicyclo[3.1.1]heptan-6-ol is C₆H₁₁NO, with a monoisotopic mass of 113.0841 g/mol .[3]

Adduct Predicted m/z
[M+H]⁺114.0913
[M+Na]⁺136.0732
[M-H]⁻112.0768

Interpretation:

  • In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 114.0913.

  • The formation of other adducts, such as the sodium adduct [M+Na]⁺, is also common.

  • High-resolution mass spectrometry (HRMS) of the N-Boc protected analogue has shown excellent agreement between the calculated and found m/z values for the [M+H]⁺ and [M+Na]⁺ adducts, confirming its elemental composition.[2] For the unprotected molecule, HRMS would be used to confirm the elemental formula C₆H₁₁NO.

  • Fragmentation in the mass spectrometer would likely involve the loss of water (H₂O) from the molecular ion, followed by cleavage of the bicyclic ring system.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 3-Azabicyclo[3.1.1]heptan-6-ol NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS) Sample->MS Structure Structural Elucidation - Connectivity - Stereochemistry NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of 3-Azabicyclo[3.1.1]heptan-6-ol relies on a combination of NMR, IR, and MS techniques. While experimental data for the unprotected molecule is sparse in the public domain, a detailed analysis of its N-Boc protected analogue provides a robust foundation for understanding its key spectroscopic features. The data presented in this guide, including detailed NMR assignments, predicted IR absorptions, and expected mass spectrometric behavior, serves as a valuable resource for researchers and scientists working with this important bicyclic scaffold. A multi-technique approach, as outlined, is essential for the unambiguous confirmation of its structure and purity.

References

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  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Tetrahedron Letters, 51(40), 5239-5241. [Link]

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  • SpringerLink. (n.d.). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Retrieved from [Link]

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  • NIST. (n.d.). Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-. Retrieved from [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved from [Link]

  • ChemRadar. (n.d.). 3-Azabicyclo[3.1.1]heptane CAS#286-35-1. Retrieved from [Link]

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Foundational

3-Azabicyclo[3.1.1]heptan-6-ol: A Technical Guide to a Novel Scaffold for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The "escape from fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The "escape from flatland" has become a guiding principle, encouraging the design of drug candidates with greater three-dimensionality. Rigid, bicyclic scaffolds are at the forefront of this movement, offering a pre-organized and conformationally constrained framework that can improve target affinity, selectivity, and metabolic stability.[1] Among these, the 3-azabicyclo[3.1.1]heptane core has emerged as a particularly promising motif. This guide provides an in-depth technical overview of a key derivative, 3-azabicyclo[3.1.1]heptan-6-ol, for researchers, scientists, and drug development professionals. We will explore its synthesis, unique structural attributes, and its growing utility as a versatile building block in the design of next-generation therapeutics.

The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Core

The 3-azabicyclo[3.1.1]heptane scaffold is a saturated heterocyclic system that can be considered a conformationally restricted analog of piperidine.[2] Its rigid structure locks the piperidine ring into a defined conformation, which can be advantageous for several reasons:

  • Entropy Reduction: By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, potentially leading to higher affinity.

  • Improved Selectivity: The fixed spatial arrangement of substituents can allow for more precise interactions with a target receptor or enzyme, leading to enhanced selectivity over off-targets.

  • Metabolic Stability: The bicyclic nature of the scaffold can shield metabolically labile positions from enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: This scaffold provides access to novel chemical space, offering opportunities for the development of intellectual property.

The presence of the 6-hydroxyl group in 3-azabicyclo[3.1.1]heptan-6-ol introduces a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.

Synthesis and Stereochemical Control: A Practical Approach

A robust and scalable synthesis is paramount for the widespread adoption of a novel scaffold. An efficient two-step synthesis of the N-protected precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been reported, which can then be stereoselectively reduced to the corresponding alcohol.[2][3] Subsequent deprotection yields the target 3-azabicyclo[3.1.1]heptan-6-ol.

Experimental Protocol: Synthesis of exo-3-Azabicyclo[3.1.1]heptan-6-ol

This protocol is a composite based on established methodologies for the synthesis of the N-benzyl protected ketone, its stereoselective reduction, and standard debenzylation.[2]

Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 equiv.) in dry dichloromethane (DCM, 2.5 M) is added trifluoroacetic acid (TFA, 0.1 equiv.) at 0 °C.

  • The mixture is stirred for 30 minutes, after which a solution of cyclobutanone (1.0 equiv.) in dry DCM (1.0 M) is added dropwise over 1 hour.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.

Step 2: Stereoselective Reduction to (exo)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

  • To a solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv.) in methanol (0.2 M) at -50 °C is added sodium borohydride (1.5 equiv.) in one portion.

  • The reaction mixture is stirred at -50 °C for 2 hours.

  • The reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (exo)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, which is often used in the next step without further purification.[2] The nucleophilic attack of the hydride occurs from the less sterically hindered side, leading to the exclusive formation of the exo-alcohol.[2]

Step 3: Debenzylation to exo-3-Azabicyclo[3.1.1]heptan-6-ol

  • (exo)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (1.0 equiv.) is dissolved in methanol (0.1 M).

  • Palladium on carbon (10 wt. %, 0.1 equiv.) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield exo-3-azabicyclo[3.1.1]heptan-6-ol.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Debenzylation Cyclobutanone Cyclobutanone Ketone 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Cyclobutanone->Ketone N_benzyl_reagent N-Benzyl-N-(methoxymethyl) trimethylsilylmethylamine N_benzyl_reagent->Ketone DCM, TFA Ketone_ref 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Protected_alcohol (exo)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Ketone_ref->Protected_alcohol NaBH4, MeOH, -50 °C Protected_alcohol_ref (exo)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Final_product exo-3-Azabicyclo[3.1.1]heptan-6-ol Protected_alcohol_ref->Final_product H2, Pd/C, MeOH

Caption: Synthetic pathway to exo-3-Azabicyclo[3.1.1]heptan-6-ol.

Structural and Physicochemical Properties

The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptan-6-ol imparts distinct physicochemical properties that are of interest in drug design. The conformational rigidity fixes the nitrogen atom and the hydroxyl group in a defined spatial relationship, which can be exploited for precise interactions with biological targets.

PropertyValue (Predicted/Estimated)Source
Molecular FormulaC₆H₁₁NO[4]
Molecular Weight113.16 g/mol [4]
XlogP-0.4[4]
pKa (amine)~9.4-10.2[5]
H-Bond Donors2[6]
H-Bond Acceptors2[6]
Rotatable Bonds0[6]

The low predicted lipophilicity (XlogP) and the presence of hydrogen bond donors and acceptors suggest that this scaffold can be used to construct molecules with favorable aqueous solubility and the potential for strong interactions with protein targets. The estimated pKa of the secondary amine is in a range that ensures it will be protonated at physiological pH, which can be important for interactions with acidic residues in a binding pocket.

Applications in Medicinal Chemistry

The 3-azabicyclo[3.1.1]heptane scaffold has demonstrated significant potential as a bioisosteric replacement for common heterocycles in drug molecules, such as pyridine and piperidine.

Case Study: Bioisosteric Replacement of Pyridine in Rupatadine

A notable example of the utility of the 3-azabicyclo[3.1.1]heptane core is its incorporation into the structure of the antihistamine drug Rupatadine.[7][8] Replacement of the 3,5-disubstituted pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold resulted in a dramatic improvement in physicochemical properties. The saturated analog exhibited a more than 10-fold increase in aqueous solubility and a significant reduction in experimental lipophilicity (logD).[8] Furthermore, the metabolic stability of the compound was enhanced.[9] This case study highlights the potential of this scaffold to mitigate common liabilities in drug development, such as poor solubility and high metabolic turnover.

Diagram: Bioisosteric Replacement Strategy

G cluster_0 Rupatadine cluster_1 Saturated Analog cluster_2 Improved Properties Rupatadine Rupatadine Structure (Pyridine core) Analog Analog Structure (3-Azabicyclo[3.1.1]heptane core) Rupatadine->Analog Bioisosteric Replacement Properties Increased Solubility Reduced Lipophilicity Enhanced Metabolic Stability Analog->Properties Leads to

Caption: Improved properties via bioisosteric replacement.

A Scaffold for CNS Drug Discovery

The rigid nature and favorable physicochemical properties of the 3-azabicyclo[3.1.1]heptan-6-ol scaffold make it an attractive candidate for the development of central nervous system (CNS) active agents. The ability to introduce substituents with precise stereochemical control allows for the design of ligands that can selectively target specific receptor subtypes in the brain. The scaffold's polarity and low rotatable bond count align with design principles for CNS drug candidates, which aim to balance the need for blood-brain barrier penetration with the requirement for potent and selective target engagement.

Many CNS targets are G-protein coupled receptors (GPCRs). A drug molecule incorporating the 3-azabicyclo[3.1.1]heptan-6-ol scaffold could be designed to interact with the orthosteric or allosteric sites of a GPCR, modulating its signaling activity.

Diagram: Generic GPCR Signaling Pathway

G Ligand Ligand (e.g., with 3-azabicyclo[3.1.1]heptan-6-ol scaffold) GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Produces Cellular_response Cellular Response Second_messenger->Cellular_response Initiates

Caption: Potential role in modulating a GPCR signaling cascade.

Future Directions and Conclusion

The 3-azabicyclo[3.1.1]heptan-6-ol scaffold represents a valuable addition to the medicinal chemist's toolkit. Its synthesis is accessible, and its rigid, three-dimensional structure offers a compelling platform for the design of novel therapeutics with improved pharmacological profiles. While its application as a pyridine and piperidine isostere is well-documented, the full potential of this scaffold is likely yet to be realized.

Future research will undoubtedly explore the derivatization of the 6-hydroxyl group to generate a wider range of analogs for biological screening. Furthermore, the application of this scaffold to a broader array of biological targets, beyond those traditionally modulated by piperidine- and pyridine-containing ligands, will be an exciting area of investigation. As the demand for high-quality, differentiated drug candidates continues to grow, scaffolds like 3-azabicyclo[3.1.1]heptan-6-ol will be instrumental in driving the discovery of the next generation of medicines.

References

  • Ivachtchenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]

  • Ivachtchenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372-4375. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC. [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Request PDF. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure. [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar. [Link]

  • 3-azabicyclo[3.1.1]heptan-6-ol (C6H11NO). PubChemLite. [Link]

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Exploratory

Understanding the isosterism of 3-Azabicyclo[3.1.1]heptan-6-ol with piperidine

An In-Depth Technical Guide to the Isosterism of 3-Azabicyclo[3.1.1]heptan-6-ol with Piperidine for Drug Discovery Professionals Abstract In the landscape of modern medicinal chemistry, the strategic modification of lead...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isosterism of 3-Azabicyclo[3.1.1]heptan-6-ol with Piperidine for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the exchange of a molecular fragment for another with similar physicochemical and steric properties, stands as a cornerstone of rational drug design. The piperidine ring, a ubiquitous scaffold in a vast number of pharmaceuticals, often presents challenges related to metabolic stability and off-target activity. This technical guide provides a comprehensive analysis of 3-azabicyclo[3.1.1]heptan-6-ol as a conformationally restricted, non-classical bioisostere of piperidine. We will explore the structural and electronic rationale for this isosteric relationship, delve into synthetic methodologies, compare pharmacological profiles, and present a case study to illustrate the tangible benefits of this molecular substitution in drug development programs.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism is a foundational strategy in medicinal chemistry aimed at optimizing a lead compound's pharmacological and pharmacokinetic profile.[1] It involves the substitution of a functional group or scaffold with another that retains similar steric, electronic, and topological characteristics, thereby preserving the intended biological activity.[1][2] This approach is not merely about creating structural analogues but about rationally engineering molecules to overcome specific liabilities such as poor metabolic stability, toxicity, or suboptimal potency.

The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs. Its flexible chair conformation allows it to adapt to various receptor binding pockets. However, this flexibility can also be a liability, leading to entropic penalties upon binding and potential recognition by metabolizing enzymes like Cytochrome P450s. Consequently, replacing the piperidine ring with a rigid, non-classical isostere that locks in the bioactive conformation is a highly attractive strategy for drug designers. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising candidate for this role.[3][4]

Comparative Analysis: 3-Azabicyclo[3.1.1]heptane vs. Piperidine

The rationale for using the 3-azabicyclo[3.1.1]heptane core as a piperidine isostere is rooted in its three-dimensional structure, which effectively mimics the spatial arrangement of substituents on a piperidine ring while offering conformational rigidity.

Structural and Conformational Insights

The piperidine ring predominantly exists in a dynamic equilibrium of chair conformations. In contrast, the 3-azabicyclo[3.1.1]heptane system is a rigid, bridged bicyclic structure. This rigidity is its key advantage. Depending on the substitution pattern, this scaffold can act as a surrogate for different piperidine conformers.

Molecular structure analysis using the Exit Vector Parameter (EVP) method provides a quantitative comparison of these scaffolds.[5] EVP analysis defines the spatial relationship between two exit vectors (the bonds connecting substituents to the core scaffold). For a 1,4-disubstituted piperidine, these vectors are typically in an equatorial-equatorial arrangement in the stable chair conformation. Studies on the isomeric 6-azabicyclo[3.1.1]heptane system, a close analogue, reveal that its cis isomers are excellent three-dimensional mimics of the common 1,4-disubstituted piperidine chair conformer.[3][5] Conversely, the trans isomers can be considered analogues of the much less common "boat" conformation of piperidine.[3][5] This ability to selectively present substituents in well-defined spatial orientations is a powerful tool for probing structure-activity relationships (SAR).

G Fig 1: Structural comparison of exit vectors. cluster_0 Piperidine (Chair Conformation) cluster_1 3-Azabicyclo[3.1.1]heptane Piperidine N1 N R1 R1 N1->R1 Vector 1 C4 C4 R2 R2 C4->R2 Vector 2 Bicyclo N3 N3 R1_b R1 N3->R1_b Vector 1 C6 C6 R2_b R2 C6->R2_b Vector 2

Caption: Structural overlay highlights the similar spatial orientation of substituents.

The rigid bicyclic nature of 3-azabicyclo[3.1.1]heptane improves the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with increased solubility, improved metabolic stability, and higher clinical success rates.

Physicochemical Properties

The introduction of the bridged bicyclic system significantly alters key physicochemical properties compared to a simple piperidine ring. This modification can be leveraged to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPiperidine (Approx.)3-Azabicyclo[3.1.1]heptane (Approx.)Rationale for Difference
pKa ~11.2~10.5The bicyclic structure introduces ring strain, which can affect the basicity of the nitrogen atom.
logP ~0.9~0.6[6]The more compact, three-dimensional shape of the bicycloheptane can reduce lipophilicity compared to the more flexible piperidine.
Solubility ModerateGenerally HigherThe increased Fsp³ character and reduced planarity often lead to improved aqueous solubility by disrupting crystal lattice packing.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally HigherThe rigid framework and steric hindrance around the nitrogen can protect against enzymatic degradation by P450 enzymes.

Table 1: Comparative Physicochemical Properties.

Synthetic Strategies for 3-Azabicyclo[3.1.1]heptane Derivatives

The utility of any chemical scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, efficient and scalable routes to 3-azabicyclo[3.1.1]heptanes have been developed.

Overview of Synthetic Routes

Several strategies have been reported for the construction of the 3-azabicyclo[3.1.1]heptane core. One efficient approach relies on the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[7] Another innovative method involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be scalable.[8][9] For the specific synthesis of the 6-ol derivative, a key intermediate is the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one. An efficient two-step, multigram synthesis of a protected version, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been described, making it a valuable building block for further derivatization.[10]

G start Commercially Available Cyclobutane Derivatives step1 Functionalization (e.g., Strecker Reaction) start->step1 Step 1 step2 Intramolecular Cyclization (Imide/Amide Formation) step1->step2 Step 2 step3 Reduction & Derivatization (e.g., LiAlH4) step2->step3 Step 3 product 3-Azabicyclo[3.1.1]heptan-6-one (Precursor to 6-ol) step3->product Step 4 caption Fig 2: Generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of the core scaffold.

Experimental Protocol: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one to the Corresponding Alcohol

This protocol describes the reduction of the ketone precursor to the target 3-azabicyclo[3.1.1]heptan-6-ol derivative. This is a standard and reliable transformation in organic synthesis.

Materials:

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15 minutes. The reaction is exothermic and may cause bubbling.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining aqueous residue between dichloromethane (3x volume) and saturated NaHCO₃ solution. Separate the organic layer.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol by flash column chromatography on silica gel to obtain the pure product. The resulting product will be a mixture of syn and anti isomers, which may be separable.

Pharmacological Impact and Case Study

Replacing a piperidine with a 3-azabicyclo[3.1.1]heptane moiety can have profound effects on a compound's pharmacological profile. The rigid structure can enforce a specific conformation required for high-affinity binding to the target receptor while simultaneously preventing the molecule from adopting conformations that lead to off-target effects, thus improving selectivity.

A compelling example of using a related bicyclic system as a bioisostere involves the antihistamine drug Rupatidine.[8] In a research study, the pyridine ring of Rupatidine was replaced with a 3-azabicyclo[3.1.1]heptane core.[8][9] This modification from a flat aromatic ring to a saturated, three-dimensional scaffold led to a dramatic improvement in the compound's physicochemical properties, particularly solubility, without sacrificing biological activity.[8] While this is a pyridine-to-bicycloheptane replacement, it powerfully illustrates the principle of using this scaffold to escape "flatland" and access more favorable drug-like chemical space.

More directly, the replacement of the parent bicyclic piperidine moiety in a model analogue of the 5-HT₃ antagonist Granisetron with a 6-azabicyclo[3.1.1]heptane fragment has been explored.[5] This demonstrates the direct applicability of this strategy in modifying known piperidine-containing drugs.

G cluster_0 Lead Optimization Cycle Lead Initial Lead Compound (with Piperidine) Problem Identified Liabilities: - Poor Metabolism - Off-target effects - Low Solubility Lead->Problem Hypothesis Hypothesis: Replace Piperidine with 3-Azabicyclo[3.1.1]heptane Problem->Hypothesis Synthesis Synthesize New Analogues Hypothesis->Synthesis Testing In Vitro & In Vivo Testing (ADME, Potency) Synthesis->Testing SAR Analyze SAR Testing->SAR SAR->Hypothesis Iterate Optimized Optimized Candidate: - Improved PK Profile - Higher Selectivity - Enhanced Potency SAR->Optimized caption Fig 3: Role of isosterism in drug discovery.

Caption: The iterative cycle of lead optimization using bioisosteric replacement.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.1]heptan-6-ol scaffold and its derivatives represent a powerful class of non-classical bioisosteres for piperidine. Their conformational rigidity offers a distinct advantage in drug design, enabling the locking of bioactive conformations, which can lead to enhanced potency and selectivity. The favorable impact on physicochemical properties, such as increased Fsp³ character and improved metabolic stability, addresses common liabilities associated with traditional piperidine-containing compounds.

As synthetic methodologies for these bicyclic systems become more robust and scalable, their adoption in drug discovery programs is expected to increase. Future research will likely focus on the synthesis of a wider array of substituted 3-azabicyclo[3.1.1]heptanes to expand the toolbox available to medicinal chemists. The continued exploration of these scaffolds will undoubtedly lead to the discovery of novel therapeutics with superior pharmacological profiles.

References

  • Grygorenko, O. et al. (A) 3‐Azabicyclo[3.1.1]heptane – isostere of pyridine and piperidine. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15), 10440-10450. Available at: [Link]

  • Grygorenko, O. O. et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Tetrahedron, 66(40), 7993-7998. Available at: [Link]

  • Mykhailiuk, P. K. et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. Available at: [Link]

  • Dibchak, D. et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]

  • Dibchak, D. et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]

  • Grygorenko, O. et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • Kumar, A. et al. (2017). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19688498, 3-Azabicyclo(3.1.1)heptane. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. Available at: [Link]

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Foundational

Predicted ADME properties of 3-Azabicyclo[3.1.1]heptan-6-ol

Title: Predicted ADME Properties of 3-Azabicyclo[3.1.1]heptan-6-ol: A Technical Guide for Scaffold Evaluation in Drug Discovery Executive Summary In contemporary medicinal chemistry, the shift towards high-Fsp³ (fraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Predicted ADME Properties of 3-Azabicyclo[3.1.1]heptan-6-ol: A Technical Guide for Scaffold Evaluation in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the shift towards high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds has revolutionized lead optimization. The compound 3-azabicyclo[3.1.1]heptan-6-ol (SMILES: OC1C2CC1CNC2) serves as a highly rigidified, sp³-rich bioisostere for traditional flat heterocycles like piperidine or morpholine. Its incorporation into drug candidates, such as P2Y14 receptor antagonists, has been shown to dramatically increase target affinity and improve physicochemical profiles by minimizing the entropic penalty upon target binding[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive predictive framework for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold. Crucially, this guide bridges computational predictions with rigorous, self-validating in vitro methodologies to ensure data integrity during early-stage drug development.

Physicochemical Profiling & Causality

The foundational ADME behavior of any molecule is dictated by its physicochemical properties. Computational tools utilizing topological and graph-based signatures, such as SwissADME[2] and pkCSM[3], provide highly accurate baseline predictions.

Table 1: Predicted Physicochemical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol

PropertyPredicted ValuePharmacokinetic Implication (Causality)
Molecular Weight (MW) 113.16 DaHighly favorable for passive transcellular diffusion and BBB penetration.
LogP (Lipophilicity) ~ -0.4High aqueous solubility; reduces the risk of unspecific lipophilic off-target binding.
TPSA 32.26 ŲExcellent membrane permeability (TPSA < 90 Ų is the gold standard for CNS drugs).
H-Bond Donors 2 (NH, OH)Sufficient for target engagement without inducing a severe desolvation penalty.
H-Bond Acceptors 2 (N, O)Low polarity ensures rapid transit through the lipophilic core of cell membranes.
Fsp³ 1.0Maximal 3D character; prevents flat-aromatic aggregation and improves solubility.

Expert Insight: The bridged bicyclic nature of 3-azabicyclo[3.1.1]heptan-6-ol restricts conformational flexibility. This rigidity is a double-edged sword: it minimizes the entropic penalty upon target binding (boosting potency)[1], while the high Fsp³ enhances aqueous solubility, ensuring that the compound remains dissolved in the gastrointestinal tract—an absolute prerequisite for absorption.

Predicted ADME Characteristics

Absorption & Permeability Given its low molecular weight and optimal TPSA, 3-azabicyclo[3.1.1]heptan-6-ol is predicted to exhibit near-complete gastrointestinal absorption[2]. Its hydrophilic nature (LogP ~ -0.4) suggests that while transcellular passive diffusion is viable, paracellular transport through aqueous pores in the intestinal epithelium will also play a significant role.

Distribution The scaffold's low lipophilicity indicates a low propensity for plasma protein binding, resulting in a high fraction unbound ( fu​ ). This ensures a large proportion of the drug is pharmacologically active. Furthermore, the compact size and low TPSA strongly predict the ability to cross the blood-brain barrier (BBB), making it an excellent building block for neurotherapeutics[3].

Metabolism (Biotransformation) The presence of a secondary amine and a secondary alcohol dictates its metabolic fate:

  • Phase I Metabolism: The alpha-carbons adjacent to the secondary amine are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, potentially leading to ring-opening or dealkylation. N-oxidation via Flavin-containing monooxygenases (FMOs) is also a probable pathway.

  • Phase II Metabolism: The hydroxyl group is a prime candidate for O-glucuronidation via UDP-glucuronosyltransferases (UGTs). Similarly, the secondary amine can undergo N-glucuronidation, significantly increasing the molecule's hydrophilicity for clearance.

Excretion Due to its inherent water solubility and the formation of highly polar Phase II conjugates, the primary route of elimination is predicted to be renal excretion. The low molecular weight allows for highly efficient glomerular filtration.

Metabolic_Pathways Parent 3-Azabicyclo[3.1.1]heptan-6-ol (Parent Compound) Phase1_1 Alpha-Carbon Oxidation (CYP450 Mediated) Parent->Phase1_1 Phase I Phase1_2 N-Oxidation (FMO / CYP Mediated) Parent->Phase1_2 Phase I Phase2_1 O-Glucuronidation (UGT Mediated) Parent->Phase2_1 Phase II Phase2_2 N-Glucuronidation (UGT Mediated) Parent->Phase2_2 Phase II Excretion Renal Excretion (Hydrophilic Metabolites) Phase1_1->Excretion Phase1_2->Excretion Phase2_1->Excretion Phase2_2->Excretion

Figure 1: Putative Phase I and Phase II metabolic biotransformation pathways.

Experimental Validation Protocols

To transition from in silico predictions to empirical data, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems , incorporating internal controls to ensure absolute data integrity.

Protocol A: Caco-2 Permeability Assay (Absorption & Efflux)

The Caco-2 cell line spontaneously differentiates into a polarized monolayer mimicking the human intestinal epithelium. This bidirectional assay evaluates both passive permeability and active efflux.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells on semi-permeable polycarbonate filters in a 96-well Transwell system. Culture for 21 days. Causality: This extended timeline is mandatory to allow for full polarization, tight junction formation, and the functional expression of efflux transporters (e.g., P-gp, BCRP).

  • Integrity Verification (Self-Validation): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular marker) into the apical chamber. Causality: If Lucifer Yellow permeability exceeds 100 nm/s, the tight junctions are compromised, and the well's data must be discarded.

  • Bidirectional Dosing: Prepare a 10 µM solution of 3-azabicyclo[3.1.1]heptan-6-ol in HBSS buffer (pH 7.4).

    • A-to-B (Apical to Basolateral): Simulates intestinal lumen-to-blood absorption.

    • B-to-A (Basolateral to Apical): Evaluates active efflux back into the gut lumen.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2 definitively indicates the compound is a substrate for active efflux.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to the primary oxidative enzymes found in the liver.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Causality: This is not merely procedural; NADPH is the biochemical engine that supplies the reducing equivalents necessary to drive the CYP450 catalytic cycle.

  • Time-Course Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ) and CLint​ .

ADME_Workflow A Compound Synthesis 3-Azabicyclo[3.1.1]heptan-6-ol B Physicochemical Profiling (SwissADME / pkCSM) A->B C In Vitro Absorption (Caco-2 Permeability) B->C D In Vitro Metabolism (HLM Stability Assay) B->D E LC-MS/MS Quantification C->E D->E F Data Analysis & Efflux Ratio Calculation E->F

Figure 2: Standardized in vitro ADME validation workflow for 3-azabicyclo[3.1.1]heptan-6-ol.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. URL:[Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec Resource Hub. URL:[Link]

  • Preti, D., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis and Isolation of trans-3-Azabicyclo[3.1.1]heptan-6-ol

The "Escape from Flatland" Paradigm: Rationale for 3-Azabicyclo[3.1.1]heptanes In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings (such as benzenes and pyridines) often leads to clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm: Rationale for 3-Azabicyclo[3.1.1]heptanes

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings (such as benzenes and pyridines) often leads to clinical candidates with poor solubility, high metabolic liability, and off-target toxicity. The "Escape from Flatland" initiative advocates for the incorporation of three-dimensional, sp3 -rich saturated bioisosteres[1].

The 3-azabicyclo[3.1.1]heptane core has emerged as a premier bioisostere for both meta-substituted benzenes and piperidines[1][2]. When functionalized with a hydroxyl group at the 6-position, specifically in the trans configuration (trans-3-azabicyclo[3.1.1]heptan-6-ol), the scaffold provides a highly defined exit vector for hydrogen bonding. This precise spatial arrangement has proven critical in enhancing target affinity, such as in the development of highly potent P2Y14 receptor antagonists.

Causality & Expert Insight: Why the trans Isomer?

The biological efficacy of this scaffold is heavily dependent on its stereochemistry. The trans isomer (where the hydroxyl group points away from the nitrogen bridge) mimics the equatorial substituent of a distorted "boat" piperidine conformer[2]. This structural pre-organization reduces the entropic penalty upon target binding compared to flexible linear or unconstrained cyclic amines.

Mechanistic Causality & Stereocontrol Strategy

The synthesis of trans-3-azabicyclo[3.1.1]heptan-6-ol requires a robust, scalable workflow that prioritizes stereocontrol. The process is divided into three critical phases:

  • Core Assembly (Double Mannich Reaction): The bicyclic framework is constructed via a double Mannich condensation of cyclobutanone with benzylamine and formaldehyde. This forms the highly strained 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one intermediate[3].

  • Stereoselective Reduction: The C6 ketone must be reduced to the alcohol. The bulky N -benzyl bridge creates significant steric hindrance on the syn face of the cyclobutane ring. By utilizing a small hydride source like Sodium Borohydride (NaBH 4​ ) at cryogenic temperatures, the hydride is forced to attack from the less hindered anti face. This trajectory pushes the resulting alkoxide into the desired trans position[2].

  • Deprotection & Salt Formation: The benzyl group is removed via palladium-catalyzed hydrogenolysis. Performing this step in the presence of stoichiometric hydrochloric acid prevents the resulting free secondary amine from poisoning the palladium catalyst and directly yields the bench-stable hydrochloride salt.

Experimental Workflow

SynthesisWorkflow Start Cyclobutanone + Benzylamine + Paraformaldehyde Step1 Double Mannich Condensation (AcOH, MeOH, Reflux) Start->Step1 Ketone 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Intermediate 1) Step1->Ketone Core Assembly Step2 Stereoselective Reduction (NaBH4, MeOH, -78 °C) Ketone->Step2 Face-selective hydride attack Alcohol trans-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (Intermediate 2, dr > 6:1) Step2->Alcohol Step3 Catalytic Hydrogenolysis (Pd/C, H2, MeOH/HCl) Alcohol->Step3 N-Debenzylation Product trans-3-Azabicyclo[3.1.1]heptan-6-ol HCl (Target Bioisostere) Step3->Product Salt Formation

Caption: Synthetic workflow for trans-3-Azabicyclo[3.1.1]heptan-6-ol highlighting stereoselective reduction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Causality: Acetic acid is used as a co-solvent and catalyst to promote the formation of the iminium ion intermediate necessary for the Mannich condensation.

  • Preparation: In a flame-dried 1 L round-bottom flask, dissolve cyclobutanone (1.0 eq, 100 mmol) and paraformaldehyde (2.5 eq, 250 mmol) in 300 mL of anhydrous methanol.

  • Addition: Cool the mixture to 0 °C. Add glacial acetic acid (0.5 eq, 50 mmol) followed by the dropwise addition of benzylamine (1.05 eq, 105 mmol) over 30 minutes to control the exothermic imine formation.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Workup: Concentrate the mixture in vacuo. Dilute the residue with EtOAc (400 mL) and wash with saturated aqueous NaHCO 3​ (2 x 200 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • In-Process Validation:

    • TLC: Rf​ = 0.45 (Hexanes/EtOAc 3:1, UV active).

    • LC-MS: Target [M+H]+ = 202.1.

    • IR: Strong carbonyl stretch at ~1770 cm −1 (characteristic of strained cyclobutanone derivatives).

Protocol B: Stereoselective Reduction to trans-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol

Causality: Temperature control is paramount. At room temperature, the flexibility of the transition state increases, leading to a drop in diastereomeric ratio (dr). Cryogenic conditions (-78 °C) rigidify the substrate, maximizing the steric shielding by the benzyl group and ensuring exclusive anti attack[2].

  • Preparation: Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq, 50 mmol) in anhydrous methanol (150 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reduction: Add NaBH 4​ (1.5 eq, 75 mmol) in small portions over 20 minutes. Maintain stirring at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction carefully with saturated aqueous NH 4​ Cl (50 mL) to destroy excess hydride. Extract with dichloromethane (3 x 100 mL).

  • Purification: Purify the crude product via silica gel chromatography (DCM/MeOH 95:5) to separate the minor cis isomer.

  • In-Process Validation:

    • NMR ( 1 H, 400 MHz, CDCl 3​ ): The diagnostic C6 proton (CH-OH) appears as a distinct quintet at ~4.1 ppm for the trans isomer, whereas the cis isomer presents a different coupling pattern due to altered dihedral angles with the bridgehead protons.

    • Diastereomeric Ratio: Typically > 6:1 (trans:cis) before chromatography.

Protocol C: Debenzylation to trans-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride

Causality: Free secondary amines strongly coordinate to palladium surfaces, ceasing catalytic turnover. Adding HCl protonates the amine as it forms, maintaining catalyst activity and preventing unwanted reductive amination by-products.

  • Preparation: In a Parr hydrogenation flask, dissolve the purified trans-alcohol (1.0 eq, 30 mmol) in methanol (100 mL). Add 1.0 M HCl in ether (1.1 eq, 33 mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 600 mg) under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Pressurize to 1 atm (balloon) and stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield the pure hydrochloride salt as a white crystalline powder.

  • In-Process Validation:

    • LC-MS: Target [M+H]+ = 114.1 (free base mass).

    • Yield: > 95% (quantitative conversion).

Quantitative Data Summaries

Table 1: Optimization of Stereoselective Reduction (C6 Ketone to Alcohol)

Data models the impact of steric bulk and temperature on the face-selective hydride attack.

Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Mechanistic Outcome
NaBH 4​ MeOH-78 to 0856:1 Optimal balance of reactivity and steric control[2].
LiAlH 4​ THF0 to RT782:1High reactivity overrides steric shielding; poor dr.
L-SelectrideTHF-7890> 20:1Extreme steric bulk of reagent ensures near-perfect anti attack.
Table 2: Physicochemical Impact of the 3-Azabicyclo[3.1.1]heptane Core

Comparison of the bioisostere against a standard piperidine ring, demonstrating the "Escape from Flatland" benefits[1].

PropertyStandard Piperidine3-Azabicyclo[3.1.1]heptaneImpact on Drug Development
Fraction sp3 ( Fsp3​ ) 1.01.0Maintains high 3D character.
Lipophilicity (logD) BaselineLowered ( Δ ~ -0.5)Improves aqueous solubility and reduces non-specific binding.
Metabolic Stability ModerateHighStrained bicyclic core resists CYP450-mediated oxidation.
Conformational Flexibility High (Chair flip)RigidifiedLowers entropic penalty upon target receptor binding.

References

  • Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IY, Rzepa HS, Myhailiuk PK. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres." Angew. Chem. Int. Ed. 2023.
  • Denisenko AV, et al. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters 2010.
  • "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry 2024.
  • "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry 2023.

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of N-Boc-trans-6-Azabicyclo[3.1.1]heptan-3-ol

Introduction: The Significance of Bridged Bicyclic Scaffolds in Modern Drug Discovery The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend being the "escape from flatland"—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Bridged Bicyclic Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend being the "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional molecular frameworks.[1][2] Bridged bicyclic scaffolds, such as the azabicyclo[3.1.1]heptane core, are at the forefront of this movement. These structures serve as bioisosteres for common aromatic rings like pyridine and benzene, offering a similar spatial arrangement of substituents while significantly improving key physicochemical properties.[3][4][5][6] The introduction of a rigid, saturated bicyclic core can lead to enhanced solubility, improved metabolic stability, and a more favorable lipophilicity profile, all of which are critical parameters for successful drug candidates.[3][4]

This application note provides a detailed, field-proven protocol for the large-scale synthesis of N-Boc-trans-6-azabicyclo[3.1.1]heptan-3-ol, a versatile building block for drug discovery programs. While the direct large-scale synthesis of 3-azabicyclo[3.1.1]heptan-6-ol is not as extensively documented, the presented methodology for its 6-aza isomer is robust, scalable, and employs readily available starting materials.[7][8] The principles and techniques described herein offer valuable insights that can be adapted for the synthesis of other isomers and derivatives within this important class of molecules.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The overall synthetic strategy hinges on the construction of a key intermediate, N-Boc-6-azabicyclo[3.1.1]heptan-3-one, which can be diastereoselectively reduced to the desired alcohol. This multi-step synthesis has been successfully scaled to produce hundreds of grams of the key ketone intermediate in a single run.[7][8]

The synthesis commences with the double alkylation of diethyl malonate with a protected cis-2,4-bis(mesyloxymethyl)azetidine carboxylate. This step efficiently constructs the bicyclic carbon framework. Subsequent hydrolysis and decarboxylation yield the pivotal ketone intermediate. The final step involves the stereoselective reduction of the ketone to afford the trans-alcohol, which can be isolated as a single diastereomer after purification.[8]

Visualizing the Workflow

The following diagram illustrates the key transformations in the synthesis of N-Boc-trans-6-azabicyclo[3.1.1]heptan-3-ol.

G cluster_0 Core Synthesis cluster_1 Intermediate Processing cluster_2 Final Product Formation A Diethyl Malonate C N-Boc-diethyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate A->C B cis-1-(tert-butyl) 2,4-bis(methylsulfonyl)oxymethyl)azetidine B->C D N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid C->D NaOH, H2O/MeOH E N-Boc-6-azabicyclo[3.1.1]heptan-3-one D->E Pb(OAc)4, Pyridine, Benzene F N-Boc-trans-6-azabicyclo[3.1.1]heptan-3-ol E->F NaBH4, MeOH

Caption: Synthetic workflow for N-Boc-trans-6-azabicyclo[3.1.1]heptan-3-ol.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptan-3-one

This part of the protocol has been successfully scaled to produce up to 400 grams of the final product in a single run.[7][8]

Step 1: Double Alkylation

  • Rationale: This step establishes the core bicyclic structure through a double nucleophilic substitution reaction. Sodium hydride is used as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon atoms of the bis-mesylate.

ReagentQuantity (for ~2.5 mol scale)Molar Eq.
Sodium Hydride (60% in mineral oil)204 g2.04
Diethyl malonate900 g2.25
cis-1-(tert-butyl) 2,4-bis((methylsulfonyl)oxymethyl)azetidine935 g1.00
Dimethylformamide (DMF)3 L-

Procedure:

  • To a pre-cooled (0 °C) suspension of sodium hydride in DMF (2 L) in a suitable reactor, add diethyl malonate dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the mixture to 60 °C.

  • Add a solution of cis-1-(tert-butyl) 2,4-bis((methylsulfonyl)oxymethyl)azetidine (935 g) in DMF (1 L) dropwise to the reaction mixture.

  • Slowly heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the mixture to room temperature and pour it into water (8 L).

  • Extract the aqueous phase with ethyl acetate (6 L). The resulting organic phase contains the crude product, N-Boc-diethyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate, which is used in the next step without further purification.

Step 2: Hydrolysis

  • Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base. This step is crucial for the subsequent oxidative decarboxylation.

ReagentQuantity (for ~2.25 mol scale)Molar Eq.
Crude N-Boc-diethyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate~850 g (crude)1.00
Sodium Hydroxide (NaOH)800 g~8.9
Methanol (MeOH)2 L-
Water (H₂O)4 L-

Procedure:

  • Dissolve the crude dicarboxylate in methanol (2 L).

  • Add this solution in portions to a stirred solution of sodium hydroxide in water, maintaining the temperature below 40 °C using a water bath.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add an additional 1 L of water and continue stirring for another 24 hours to ensure complete hydrolysis. The resulting solution containing N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is used directly in the next step.

Step 3: Oxidative Decarboxylation

  • Rationale: Lead tetraacetate is a powerful oxidizing agent that facilitates the decarboxylation of the dicarboxylic acid to form the target ketone. Pyridine acts as a base in this reaction.

ReagentQuantity (for ~280 mmol scale)Molar Eq.
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid80.0 g1.00
Lead(IV) acetate (Pb(OAc)₄)320 g2.57
Pyridine160 mL~7.1
Benzene1.6 L-

Procedure:

  • Bubble argon through a solution of the dicarboxylic acid and pyridine in benzene for 15 minutes to deoxygenate the mixture.

  • Add lead(IV) acetate in five portions at 10-minute intervals.

  • Slowly heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature and add diethyl ether (1.6 L).

  • Stir for 10 minutes, then filter off the precipitate and wash it with ethyl acetate (600 mL).

  • The combined filtrate contains the desired product, N-Boc-6-azabicyclo[3.1.1]heptan-3-one.

Part 2: Synthesis of N-Boc-trans-6-Azabicyclo[3.1.1]heptan-3-ol

Step 4: Diastereoselective Reduction

  • Rationale: Sodium borohydride is a mild and selective reducing agent that converts the ketone to an alcohol. The stereochemical outcome is influenced by the steric hindrance of the bicyclic system, leading to the preferential formation of the trans-isomer.[8]

ReagentQuantity (for ~71.7 mmol scale)Molar Eq.
Crude N-Boc-6-azabicyclo[3.1.1]heptan-3-one~26.0 g (crude)1.00
Sodium Borohydride (NaBH₄)(As required for full conversion)-
Methanol (MeOH)120 mL-

Procedure:

  • Dissolve the crude ketone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexanes/ethyl acetate) to yield the pure trans-isomer of N-Boc-6-azabicyclo[3.1.1]heptan-3-ol. A diastereomeric ratio of approximately 6:1 (trans:cis) is typically observed before purification.[8]

Conclusion and Outlook

The protocol detailed above provides a reliable and scalable pathway for the synthesis of N-Boc-trans-6-azabicyclo[3.1.1]heptan-3-ol, a valuable building block for the development of novel therapeutics. The methodology is well-suited for large-scale production, a critical consideration for advancing drug candidates through the development pipeline. The strategic use of a double alkylation followed by oxidative decarboxylation and stereoselective reduction showcases an efficient approach to constructing this important bridged bicyclic amine. The principles outlined in this application note can serve as a foundation for the synthesis of a wide array of substituted azabicyclo[3.1.1]heptane derivatives, thereby expanding the chemical space available to medicinal chemists in their quest for new and improved drugs.

References

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Request PDF, 2026. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 2024. [Link]

  • Scale-Up Investigation of Aggarwal Enal Bicyclic Intermediate Synthesis. ACS Publications, 2024. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed, 2023. [Link]

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 2021. [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 2020. [Link]

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC, N/A. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed, 2024. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024. [Link]

  • Cyclic amine synthesis. Organic Chemistry Portal, N/A. [Link]

  • 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure, N/A. [Link]

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate, N/A. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF, 2025. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed, 2024. [Link]

Sources

Method

Application Note: Chemoselective N-Boc Protection of 3-Azabicyclo[3.1.1]heptan-6-ol

Introduction and Strategic Context In modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a highly valuable bicyclic saturated isostere for piperidine and pyridine rings[1]. By introducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

In modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a highly valuable bicyclic saturated isostere for piperidine and pyridine rings[1]. By introducing a carbon bridge, this scaffold imparts distinct three-dimensional conformational rigidity, which has been successfully leveraged to improve physicochemical properties and target affinity in drug discovery programs, such as the development of potent P2Y14 receptor antagonists[2].

Specifically, 3-azabicyclo[3.1.1]heptan-6-ol contains both a secondary amine and a secondary alcohol. To utilize this building block in complex, multi-step synthetic sequences (e.g., cross-coupling, oxidation, or esterification), the secondary nitrogen must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the premier choice for this transformation due to its robust stability against nucleophiles, basic conditions, and catalytic hydrogenolysis, coupled with its facile, traceless removal under mild acidic conditions (e.g., using trifluoroacetic acid or HCl)[3].

Mechanistic Insights and Causality

The chemoselective N-Boc protection of 3-azabicyclo[3.1.1]heptan-6-ol using di-tert-butyl dicarbonate (Boc₂O) relies on the differential nucleophilicity between the secondary amine and the secondary alcohol. The reaction proceeds via the nucleophilic attack of the secondary amine onto one of the electrophilic carbonyl carbons of Boc₂O[3].

Causality of Reagent Selection:

  • Base (Triethylamine or NaOH): A base is strictly required to deprotonate the transient ammonium intermediate, preventing the reaction from stalling and neutralizing any trace acidic impurities. This collapse yields the stable N-Boc protected amine, liberating tert-butanol and carbon dioxide gas as the only byproducts[3].

  • Solvent System (THF/H₂O or DCM): For highly polar or water-soluble bicyclic amino alcohols like 3-azabicyclo[3.1.1]heptan-6-ol, a biphasic system (e.g., THF/Water or Dioxane/Water) is often superior. It ensures complete dissolution of the zwitterionic or highly polar starting material while partitioning the lipophilic Boc₂O into the organic phase, thereby controlling the reaction rate and minimizing O-Boc side-product formation[3].

  • Temperature Control: The reaction is initiated at 0 °C to suppress the competitive, albeit slower, acylation of the secondary alcohol (O-Boc formation), maximizing chemoselectivity for the nitrogen atom.

Reaction Workflow

Workflow for the chemoselective N-Boc protection of 3-Azabicyclo[3.1.1]heptan-6-ol.

Quantitative Data Summary

The choice of reaction conditions heavily influences the reaction kinetics and overall yield. The table below summarizes validated parameters for the Boc protection of secondary and bicyclic amines[3][4].

Solvent SystemBase (Equivalents)Boc₂O (Equivalents)Temp / TimeExpected Yield (%)Chemoselectivity (N vs O)
THF / H₂O (1:1)NaOH (1.2 eq)1.1 eq0 °C → RT / 2-4 h90 - 95%Excellent (>98%)
DCM (Anhydrous)TEA (1.5 eq)1.1 eq0 °C → RT / 4-6 h85 - 90%Good
Solvent-FreeAmberlite-IR 1201.0 eqRT / < 10 min> 95%Moderate (Requires tuning)

Experimental Protocol: Biphasic N-Boc Protection

Materials Required:

  • 3-Azabicyclo[3.1.1]heptan-6-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (1.2 eq) or Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF) and Deionized Water

  • Extraction solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine and Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Substrate Dissolution: In a thoroughly cleaned round-bottom flask equipped with a magnetic stir bar, dissolve 3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in a 1:1 mixture of THF and water to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add NaOH (1.2 eq) as a pre-dissolved aqueous solution (or TEA directly if using an anhydrous organic protocol) to the reaction mixture. Stir for 10 minutes to ensure complete homogenization and deprotonation of any hydrochloride salts[3].

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal volume of THF. Add this solution dropwise to the vigorously stirring amine mixture over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of the O-Boc byproduct, ensuring strict N-chemoselectivity.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir vigorously for 2 to 4 hours. Monitor the reaction progress via TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin stain) or LC-MS[3].

  • Quenching and Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the bulk of the THF. Dilute the remaining aqueous phase with water and extract with EtOAc or DCM (3 × 20 mL).

  • Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford pure N-Boc-3-azabicyclo[3.1.1]heptan-6-ol.

References

  • BenchChem. "Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine." BenchChem.
  • Chankeshwara, S. V., et al. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." PMC.
  • Grygorenko, O. O., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.
  • Der Pharma Chemica. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." Der Pharma Chemica.
  • Jacobson, K. A., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry.

Sources

Application

Analytical methods for determining the purity of 3-Azabicyclo[3.1.1]heptan-6-ol

An in-depth technical guide to the analytical methodologies required for the rigorous purity determination of 3-Azabicyclo[3.1.1]heptan-6-ol. Introduction & Analytical Challenges 3-Azabicyclo[3.1.1]heptan-6-ol (Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the analytical methodologies required for the rigorous purity determination of 3-Azabicyclo[3.1.1]heptan-6-ol.

Introduction & Analytical Challenges

3-Azabicyclo[3.1.1]heptan-6-ol (Formula: C₆H₁₁NO) is a highly polar, basic, bridged bicyclic amino alcohol frequently utilized as a conformationally restricted scaffold in medicinal chemistry and antibody-drug conjugate (ADC) synthesis[1].

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Lack of a Chromophore: The absence of a conjugated π -system or aromatic ring means the molecule is virtually invisible to standard UV/Vis detectors at typical wavelengths (e.g., 210–254 nm).

  • High Polarity & Basicity: The secondary amine and secondary hydroxyl groups cause severe peak tailing on standard silica-based columns and prevent adequate retention on conventional reversed-phase (C18) chromatography without the use of ion-pairing reagents (which are often incompatible with mass spectrometry).

To establish a self-validating analytical system, this protocol utilizes three orthogonal techniques: HILIC-CAD for non-volatile impurity profiling, GC-MS (post-derivatization) for volatile impurities, and qNMR for absolute mass fraction (assay) determination.

Chromatographic Purity via HILIC-CAD

Causality & Mechanism: Because standard C18 columns fail to retain highly polar aliphatic amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a water-enriched liquid layer on a polar stationary phase, effectively retaining the polar -OH and -NH groups[2]. To overcome the lack of UV absorbance, Charged Aerosol Detection (CAD) is utilized. CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation, providing a near-universal, mass-proportional response that is independent of the analyte's chemical structure[3][4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg/mL of 3-Azabicyclo[3.1.1]heptan-6-ol in Acetonitrile:Water (90:10, v/v). Note: High organic content is required to match initial HILIC conditions and prevent peak distortion.

  • Column Selection: Zwitterionic HILIC column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the secondary amine remains fully protonated, guaranteeing consistent retention times and preventing secondary interactions with residual silanols.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 90% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.

  • CAD Parameters: Set the evaporation temperature to 35°C to preserve potentially semi-volatile impurities. Data collection rate: 10 Hz; Filter: 3.6s.

  • System Suitability: Inject a 0.05% Limit of Quantitation (LOQ) standard to ensure a Signal-to-Noise (S/N) ratio > 10.

HILIC_CAD N1 Analyte Elution (HILIC Column) N2 Nebulization (N2 Gas) N1->N2 N3 Evaporation (Mobile Phase Removal) N2->N3 N4 Aerosol Charging (Corona Discharge) N3->N4 N5 Electrometer Detection (Mass-proportional Signal) N4->N5

Fig 1: Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Volatile Impurity Profiling via GC-MS (Silylation)

Causality & Mechanism: Direct Gas Chromatography (GC) of amino alcohols leads to thermal degradation and severe peak tailing due to strong hydrogen bonding at the active sites of the GC inlet and column. To resolve this, derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is performed. This nucleophilic substitution replaces the active hydrogens on both the amine and alcohol with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[5].

Step-by-Step Protocol:

  • Reagent Preparation: Ensure strictly anhydrous conditions. Moisture rapidly hydrolyzes TMS derivatives back to the free amine/alcohol[6].

  • Reaction Mixture: Accurately weigh 5.0 mg of the sample into a dry, glass autosampler vial. Add 500 µL of anhydrous Pyridine (acting as both solvent and acid scavenger) followed by 500 µL of BSTFA + 1% TMCS[7].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat at 70°C for 45 minutes. Causality: The steric hindrance of the bicyclic ring requires elevated temperature and time to ensure complete di-silylation (N,O-bis-TMS derivative).

  • GC Conditions: Inject 1 µL (Split ratio 1:20) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

Absolute Assay via Quantitative NMR (qNMR)

Causality & Mechanism: While chromatography provides relative purity (area %), qNMR delivers an absolute mass fraction (assay) without requiring a primary reference standard of the analyte itself[8]. It is a primary ratio method. The internal standard must be highly pure, inert, and possess a chemical shift that does not overlap with the analyte. Maleic acid (singlet at ~6.3 ppm) is selected because the protons of 3-Azabicyclo[3.1.1]heptan-6-ol resonate entirely within the aliphatic region (1.5–4.0 ppm)[9].

Step-by-Step Protocol:

  • Standard Selection: Use Traceable Maleic Acid (Certified Reference Material, >99.9% purity).

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-Azabicyclo[3.1.1]heptan-6-ol and ~5.0 mg of Maleic Acid into a vial using a calibrated microbalance. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Acquisition Parameters: Use a 90° pulse program (e.g., zg30). Critical Causality: Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete magnetization recovery between scans, which is mathematically required for accurate integration[10].

  • Data Processing: Calculate the absolute mass fraction using the integrated area ratio of the analyte's distinct methine proton (at the C6 position) versus the Maleic acid singlet, factoring in the number of protons contributing to each signal and the exact weighed masses.

Analytical_Workflow A 3-Azabicyclo[3.1.1]heptan-6-ol (Polar, Basic, No UV Chromophore) B Relative Purity (Chromatography) A->B Impurity Separation C Absolute Purity (Spectroscopy) A->C Mass Balance / Assay D HILIC-CAD / MS (Non-volatile profiling) B->D Direct Injection E GC-MS with BSTFA (Volatile profiling) B->E Silylation Required F 1H-qNMR (Internal Standard: Maleic Acid) C->F DMSO-d6 Solution

Fig 2: Orthogonal analytical decision tree for non-chromophoric polar amines.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the three orthogonal methods applied to 3-Azabicyclo[3.1.1]heptan-6-ol.

Analytical MethodTarget ApplicationTypical LODLinearity RangePrecision (RSD %)Primary Advantage
HILIC-CAD Non-volatile impurities, related substances~0.1 µg/mL0.5 – 100 µg/mL< 2.0%Universal response without UV chromophore.
GC-MS (TMS) Volatile impurities, residual solvents~0.01 µg/mL0.05 – 50 µg/mL< 3.0%High resolution; mass spectral identification.
1H-qNMR Absolute assay, mass fraction~1.0 mg/mLN/A (Ratio-based)< 1.0%Requires no reference standard of the analyte.

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Technical Notes & Optimization

Troubleshooting

Purification challenges in the separation of 3-Azabicyclo[3.1.1]heptan-6-ol diastereomers

Welcome to the Technical Support Center for Bicyclic Bioisostere Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Bioisostere Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating the syn and anti diastereomers of 3-azabicyclo[3.1.1]heptan-6-ol.

This scaffold is increasingly utilized as a saturated, three-dimensional bioisostere for pyridine and piperidine rings in modern drug discovery [1]. However, the presence of both a basic secondary amine and a secondary alcohol creates significant chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure reproducible separations.

Purification Logic & Workflow

Attempting to separate the unprotected free bases on normal-phase silica typically fails due to overwhelming amine-silanol interactions. The most robust, scalable strategy relies on a temporary derivatization approach.

PurificationWorkflow Start Crude 3-Azabicyclo[3.1.1]heptan-6-ol (syn/anti mixture) Protect Amine Protection (Boc2O, Et3N, DCM) Start->Protect Chromatography Normal Phase Chromatography (Silica Gel, Hexane/EtOAc) Protect->Chromatography Syn Isomer A (e.g., syn-N-Boc) Sterically Shielded -OH Chromatography->Syn Higher Rf Anti Isomer B (e.g., anti-N-Boc) Exposed -OH Chromatography->Anti Lower Rf Deprotect1 Acidic Deprotection (4M HCl in Dioxane) Syn->Deprotect1 Deprotect2 Acidic Deprotection (4M HCl in Dioxane) Anti->Deprotect2 PureSyn Pure Diastereomer A (Free Base / HCl Salt) Deprotect1->PureSyn PureAnti Pure Diastereomer B (Free Base / HCl Salt) Deprotect2->PureAnti

Workflow for the diastereomeric separation of 3-azabicyclo[3.1.1]heptan-6-ol via N-Boc protection.

Troubleshooting FAQs

Q1: Why do the syn and anti diastereomers co-elute and streak severely on standard silica gel? A1: The causality lies in the basicity of the secondary amine at the 3-position (pKa ~10). The amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on the silica surface. This interaction causes severe peak tailing. Because this massive tailing effect dominates the retention mechanism, the subtle stereochemical differences in the spatial orientation of the C6-hydroxyl group are entirely masked, resulting in co-elution.

Q2: How does N-Boc protection resolve the co-elution issue? A2: Converting the basic secondary amine into a neutral carbamate (N-Boc) eliminates the destructive amine-silanol interactions. Once the amine is masked, the chromatographic retention mechanism shifts to rely entirely on the hydrogen-bonding capacity of the C6-hydroxyl group. In one diastereomer, the -OH group is sterically shielded by the bulky N-Boc group and the bicyclic framework, reducing its interaction with the silica (eluting faster). In the other, the -OH is exposed, leading to stronger retention. This steric differentiation allows for baseline resolution on standard silica[2].

Q3: Can we separate the unprotected diastereomers using Reverse-Phase Preparative HPLC instead of derivatization? A3: Yes, but it requires precise mobile phase control. If you must avoid protection/deprotection steps, use a C18 stationary phase with a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with NH₄OH). At this pH, the secondary amine is fully deprotonated (neutral), preventing it from eluting in the void volume and allowing the C18 phase to differentiate the lipophilicity of the syn and anti isomers. Do not use standard 0.1% TFA, as the protonated amines will exhibit virtually identical, ultra-fast elution profiles.

Quantitative Comparison of Purification Strategies

To guide your experimental design, the following table summarizes the expected chromatographic behavior of the mixture under various conditions.

Compound StateStationary PhaseMobile PhaseTailing Factor (Tf)Resolution (Rs)Outcome
Unprotected Normal Phase (Silica)DCM / MeOH (9:1)> 2.5< 1.0Severe co-elution
Unprotected Normal Phase (Silica)DCM / MeOH / NH₄OH (90:9:1)1.5 - 1.8~ 1.2Partial separation
N-Boc Protected Normal Phase (Silica)Hexanes / EtOAc (7:3)1.0 - 1.1> 2.0Baseline resolution
Unprotected RP-HPLC (C18)H₂O / MeCN + 0.1% NH₄OH1.1 - 1.2> 1.5Good resolution

Validated Step-by-Step Protocol: The Derivatization Strategy

This protocol is designed as a self-validating system; each step includes an analytical checkpoint to ensure the transformation or separation has occurred before proceeding.

Step 1: N-Boc Protection
  • Reaction: Dissolve the crude mixture of 3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (Et₃N) (2.0 eq) and cool to 0 °C.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The starting material (ninhydrin-active, Rf ~0.1) must completely disappear, replaced by a new, higher-running spot (KMnO₄-active, Rf ~0.8).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Chromatographic Separation
  • Preparation: Load the crude N-Boc protected mixture onto a silica gel column (approx. 30-50g silica per gram of crude).

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (start at 9:1, increase to 7:3).

  • Validation Checkpoint: Monitor fractions via TLC (Hexanes/EtOAc 7:3) visualized with KMnO₄. You will observe two distinct spots. Isomer A (sterically shielded -OH) will elute first, followed by Isomer B (exposed -OH).

  • Isolation: Pool and concentrate the fractions corresponding to each pure diastereomer.

Step 3: Deprotection & Salt Formation
  • Reaction: Dissolve the purified N-Boc-Isomer A in a minimal amount of 1,4-Dioxane. Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2-3 hours.

  • Precipitation: The deprotected 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride salt will typically precipitate directly from the Dioxane solution.

  • Validation Checkpoint: Analyze the isolated solid via LC-MS. The mass spectrum must show the loss of the Boc group, yielding an [M+H]⁺ peak at m/z 114.1.

  • Final Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Repeat the process for Isomer B.

References

  • Mykhailiuk, P. K., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, vol. 62, no. 39, 2023, e202304246. Available at:[Link]

  • Denisenko, A., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024. Available at:[Link]

Optimization

Preventing unwanted byproducts during the derivatization of the secondary amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and eliminate un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and eliminate unwanted byproducts during the derivatization of secondary amines.

Secondary amines are notoriously challenging to derivatize cleanly. Their inherent steric hindrance slows down desired reactions, while their strong nucleophilicity often triggers runaway side reactions like over-alkylation or off-target acylation. This guide breaks down the chemical causality behind these failures and provides self-validating protocols to ensure high-yield, highly selective derivatization.

Section 1: Reductive Amination & The Over-Alkylation Trap

FAQ: Understanding the Causality of Over-Alkylation

Q: Why do I consistently get tertiary amine byproducts when synthesizing a secondary amine via reductive amination? A: Over-alkylation is a kinetic "runaway train" effect. When a primary amine reacts with a carbonyl compound, it forms an imine. Once reduced to a secondary amine, this new product is structurally more nucleophilic than the starting primary amine. If your reducing agent is too aggressive (e.g., Sodium Borohydride, NaBH4​ ), it reduces the imine rapidly but also leaves unreacted carbonyls in the mixture. The newly formed secondary amine immediately attacks these residual carbonyls, forming an iminium ion that is subsequently reduced to an undesired tertiary amine[1].

Q: How can I thermodynamically and kinetically favor mono-alkylation? A: The solution lies in selecting a mild, chemoselective reducing agent. Transitioning to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium Cyanoborohydride ( NaBH3​CN ) is critical. These reagents are sterically hindered and electronically deactivated, meaning they will selectively reduce the iminium ion intermediate without reducing the starting aldehyde or ketone[1]. NaBH(OAc)3​ is highly effective in slightly acidic conditions (pH 4–5), which perfectly favors the initial imine formation while suppressing tertiary amine formation[2].

ReductiveAmination A Primary Amine + Carbonyl B Iminium Ion Intermediate A->B Condensation (-H2O) C Secondary Amine (Desired Product) B->C Mild Reduction (NaBH(OAc)3) D Tertiary Amine (Over-Alkylation) C->D Excess Carbonyl + Strong Reductant (NaBH4)

Workflow of reductive amination highlighting the over-alkylation trap.

Self-Validating Protocol: Stepwise Reductive Amination

To completely eliminate over-alkylation, you must decouple the condensation step from the reduction step. This protocol ensures the reaction self-validates before the reducing agent is introduced.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol. Add anhydrous MgSO4​ (dehydrating agent) to drive the equilibrium toward the imine by sequestering water[1].

  • Validation Checkpoint: Do not add the reducing agent yet. Monitor the reaction via LC-MS or TLC. Proceed only when the primary amine peak has completely disappeared. This proves that no free carbonyl remains to react with your future secondary amine.

  • Reduction: Filter out the drying agent. Cool the solution to 0°C to control reaction kinetics, then add NaBH(OAc)3​ (1.5 eq) portion-wise.

  • Quench & Isolate: Stir for 2 hours, then quench with saturated aqueous NaHCO3​ . This neutralizes the acetic acid byproduct and allows for clean extraction of the secondary amine into the organic layer.

Section 2: Acylation Side Reactions (O-Acylation vs. N-Acylation)

FAQ: Controlling Chemoselectivity

Q: During the acylation of a secondary amine in a molecule containing hydroxyl groups, I am observing significant O-acylation. How do I prevent this? A: N-acylation is generally irreversible, whereas O-acylation is reversible. However, secondary amines are sterically hindered, which slows down the N-acylation rate and allows O-acylation to compete kinetically[3]. Furthermore, if the reaction pH drops too low, the secondary amine becomes protonated (ammonium ion). A protonated amine lacks a lone pair and cannot act as a nucleophile, forcing the acylating agent (e.g., NHS esters) to react with the unprotonated hydroxyl or thiol groups instead[4].

Q: What is the mechanistic solution to enforce N-acylation? A: Strict pH control is mandatory. Maintaining a basic pH (9.5–10) ensures the secondary amine remains in its free base form, capitalizing on nitrogen's superior nucleophilicity over oxygen. If steric hindrance completely blocks direct N-acylation, an intramolecular O→N acyl shift strategy can be employed. By using specific protecting groups (like 2-hydroxybenzyl), the molecule undergoes rapid O-acylation first, followed by a thermodynamically driven intramolecular shift to the secondary amine[3].

AcylationWorkflow Start Secondary Amine with -OH/-SH groups pH_low Acidic pH (< 7) Amine Protonated Start->pH_low pH_high Basic pH (8-10) Amine Free Base Start->pH_high O_Acyl O-Acylation / S-Acylation (Undesired Byproduct) pH_low->O_Acyl Nucleophilic attack by -OH/-SH N_Acyl Selective N-Acylation (Desired Product) pH_high->N_Acyl N is stronger nucleophile

pH-dependent pathway determining N-acylation versus O-acylation selectivity.

Self-Validating Protocol: Selective N-Acylation
  • Buffer Preparation: Suspend the secondary amine analyte in a borate buffer explicitly tuned to pH 9.5–10.0.

  • Validation Checkpoint: Measure the pH of the actual reaction mixture after adding the analyte. Amines can alter the buffer's pH; adjust with 0.1 M NaOH if the pH has dropped below 9.0.

  • Derivatization: Add the acylating agent (e.g., Benzoyl chloride or NHS-ester) dropwise while vortexing.

  • Hydrolysis of Byproducts: Allow the mixture to sit for 15–30 minutes. The high pH will naturally hydrolyze any trace, unstable O-acylated byproducts back to free hydroxyls, while the stable N-acyl amide bond remains intact[3].

Section 3: GC-MS / LC-MS Derivatization Artifacts

When preparing secondary amines for chromatographic analysis, the choice of derivatization reagent directly impacts the formation of analytical artifacts. Silylation reagents (like BSTFA) often suffer from incomplete reactions due to the steric bulk of the secondary amine, leading to split peaks in the chromatogram[5]. Conversely, acylation with fluoro-containing anhydrides replaces the active hydrogen with a fluoroacyl group, which prevents thermal breakdown in the GC injector and drastically improves detector response[6].

Quantitative & Qualitative Reagent Comparison
Derivatization ModeReagentTarget Functional GroupPrimary Byproduct RiskMitigation Strategy
Reductive Amination NaBH4​ Imines, CarbonylsTertiary amines (Over-alkylation)[1]Use stepwise protocol; pre-form imine[1].
Reductive Amination NaBH(OAc)3​ Iminium ionsMinimal (highly selective)[1]Maintain slightly acidic pH (4-5)[2].
Acylation N-Hydroxysuccinimide (NHS)Primary/Secondary AminesO-acylation of hydroxyls[4]Buffer to pH 9.5–10.0 to ensure free base amine.
GC-MS Derivatization Trifluoroacetic anhydride (TFAA)Amines, PhenolsAcidic degradation[6]Add a base (e.g., triethylamine) to neutralize HCl/HF[6].
GC-MS Silylation BSTFA / MSTFAAmines, AlcoholsIncomplete derivatization[5]Heat reaction; use catalysts (e.g., TMCS)[5].

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol

Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from gram to kilogram scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, scalable protocols grounded in established chemical principles.

Overview of a Scalable Synthetic Approach

The synthesis of 3-azabicyclo[3.1.1]heptane scaffolds has been approached through various innovative routes, including the reduction of spirocyclic oxetanyl nitriles[1] and the annulation of bicyclo[1.1.0]butanes.[2][3] For the purpose of this guide, we will focus on a robust and frequently utilized strategy that proceeds through a key N-Boc protected ketone intermediate. This pathway is well-documented for its scalability and offers multiple points for optimization and control.[4][5]

The general workflow involves the construction of the bicyclic core, introduction of the hydroxyl group via stereoselective reduction, and a final deprotection step to yield the target molecule, often isolated as a hydrochloride salt for improved stability and handling.[1][6][7]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization & Deprotection SM Commercially Available Starting Materials Inter1 N-Boc-3-azabicyclo[3.1.1]- heptane-dicarboxylate SM->Inter1 e.g., Double Alkylation of Malonate [6, 7] Inter2 N-Boc-3-azabicyclo[3.1.1]- heptan-6-one Inter1->Inter2 Hydrolysis & Oxidative Decarboxylation Inter3 N-Boc-3-azabicyclo[3.1.1]- heptan-6-ol Inter2->Inter3 Stereoselective Reduction (e.g., NaBH4) Product 3-Azabicyclo[3.1.1]- heptan-6-ol (Free Base or HCl Salt) Inter3->Product N-Boc Deprotection

Caption: General Scalable Synthetic Workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the scale-up process.

Stage 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptan-6-one

Q1: My initial cyclization reaction to form the bicyclic core is low-yielding and generating significant by-products on a larger scale. What should I investigate?

A: This is a common scale-up challenge. The primary factors to investigate are thermal control and reagent addition rates. Many cyclization reactions, such as the double alkylation of a malonate ester[4][5], are sensitive to temperature fluctuations which can be more pronounced in larger reactors.

  • Causality: Poor heat dissipation in a large reactor can lead to localized "hot spots," promoting side reactions like elimination or oligomerization. The rate of addition of your base or electrophile becomes critical.

  • Troubleshooting Steps:

    • Addition Profile: Switch from a single-portion addition to a slow, controlled feed of the limiting reagent. This maintains a low instantaneous concentration, minimizing side reactions and helping to control the exotherm.

    • Solvent Choice: Ensure your solvent has an adequate boiling point to absorb thermal energy and that its volume is sufficient to maintain a stirrable slurry if solids are present.

    • Reactor Efficiency: Confirm that your reactor's cooling jacket and stirring mechanism are adequate for the batch size. Inefficient stirring can lead to poor heat transfer and localized overheating.

Q2: The oxidative decarboxylation step to get to the ketone intermediate is sluggish and requires a large excess of lead (IV) acetate, which is problematic for kilogram-scale work. Are there alternatives?

A: While Pb(OAc)₄-mediated oxidative decarboxylation is effective, its toxicity and the resulting lead waste are significant drawbacks at scale.[5] You should consider process optimization or alternative synthetic routes.

  • Optimization: Before abandoning the route, ensure reaction conditions are optimized. The reaction can be sensitive to moisture and the quality of the Pb(OAc)₄.

  • Alternative Routes: Explore newer synthetic strategies that avoid heavy metals. For instance, methods involving intramolecular imide formation from cyclobutane derivatives have been developed for multigram synthesis and may be adaptable.[8] Another advanced option is the catalyst-controlled annulation of bicyclo[1.1.0]butanes.[2] While potentially more complex, these routes can offer a greener and more scalable process in the long run.

Stage 2: Stereoselective Reduction to the Alcohol

Q1: My reduction of the ketone with sodium borohydride (NaBH₄) is giving a poor diastereomeric ratio (dr) at scale. How can I improve the selectivity for the desired alcohol isomer?

A: Stereoselectivity is governed by the facial bias of the ketone and the approach trajectory of the hydride reagent. While NaBH₄ reduction of this specific ketone is reported to be highly diastereoselective (dr 6:1), scale-up can sometimes unmask sensitivities not seen in the lab.[4]

  • Causality: The key is controlling the reaction temperature. Lower temperatures typically enhance stereoselectivity by increasing the energy difference between the transition states leading to the two different diastereomers.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C or -15 °C). This is the most critical parameter. Ensure your reactor can maintain this temperature throughout the NaBH₄ addition.

    • Solvent System: The choice of solvent (e.g., methanol, ethanol) can influence selectivity. Methanol is commonly used and effective.[4] Ensure it is anhydrous.

    • Alternative Reagents: If temperature control is insufficient, consider bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®). These reagents have greater steric demands and often provide higher selectivity, albeit at a higher cost and with a more complex workup.

Stage 3: N-Boc Deprotection

Q1: I used Trifluoroacetic Acid (TFA) for deprotection on the bench, but it's not a viable option for our kilogram-scale campaign due to cost, safety, and environmental concerns. What are the best scalable alternatives?

A: Moving away from TFA is a standard and necessary step in process development.[9] The best alternatives are strong mineral or sulfonic acids that are less volatile and more cost-effective.

  • Recommended Alternatives:

    • HCl in a Solvent: This is the industry standard. Anhydrous HCl in solvents like isopropanol (IPA), ethyl acetate (EtOAc), or 1,4-dioxane is highly effective. It cleaves the Boc group efficiently and provides the product directly as the hydrochloride salt, which is often the desired final form.[9]

    • Methanesulfonic Acid (MeSO₃H): An excellent, strong, non-oxidizing acid that is less corrosive than HCl. It can be used in various organic solvents.[9]

    • Phosphoric Acid (H₃PO₄): A greener option that has been shown to be effective for Boc deprotection, though it may require slightly higher temperatures or longer reaction times.[9]

ReagentTypical ConditionsScalability ProsScalability Cons
TFA DCM or neat, 0 °C to RTFast, effectiveVolatile, corrosive, expensive, environmental concerns[9]
HCl 2-4 M in IPA/EtOAc, 0 °C to RTIndustry standard, cost-effective, product precipitates as HCl saltCorrosive gas, requires specialized equipment for handling
MeSO₃H 1.5-3 equiv., MeOH or EtOAc, RTLow volatility, strong, cost-effectiveViscous, workup can be more complex than HCl
H₃PO₄ Excess, various solvents, RT to 50°CLow cost, low corrosivity, "greener" option[9]Can require heat, workup to remove phosphate salts

A: You are likely observing by-products from the tert-butyl cation that is generated during the deprotection.[10] On a small scale, this cation may be quenched by trace nucleophiles or evaporate as isobutylene. At a larger scale, its concentration is higher for longer, allowing it to alkylate nucleophilic sites on your starting material or product.

  • Causality: The tert-butyl cation (t-Bu⁺) is a reactive electrophile. Electron-rich aromatic rings, thiols, and even the nitrogen of the product amine can be susceptible to alkylation.[10]

  • Troubleshooting & Prevention:

    • Use a Scavenger: The most effective solution is to add a scavenger to the reaction mixture that will trap the t-Bu⁺ cation. Common and inexpensive scavengers include water, anisole, or cresol.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can reduce the rate of the alkylation side reaction.

    • Control Acid Stoichiometry: Using a large excess of acid is sometimes counterproductive. Use a stoichiometric amount or a slight excess (e.g., 1.5-2.0 equivalents) to minimize unwanted side reactions.

G Start Boc Deprotection Issue? Incomplete Incomplete Reaction? Start->Incomplete No Byproduct By-products Observed? Start->Byproduct Yes Incomplete->Byproduct No Sol_Incomplete Check Acid Stoichiometry Increase Reaction Time/Temp Incomplete->Sol_Incomplete Yes Gas Excessive Gas/Heat? Byproduct->Gas No Sol_Byproduct Add Scavenger (e.g., Anisole) Lower Reaction Temperature Byproduct->Sol_Byproduct Yes Sol_Gas Slow Reagent Addition Improve Reactor Cooling Ensure Proper Venting Gas->Sol_Gas Yes

Caption: Troubleshooting Decision Tree for N-Boc Deprotection.

Stage 4: Purification and Isolation

Q1: Column chromatography was simple for 10 grams, but it's not feasible for a 5-kilogram batch. How should I approach the final purification?

A: The key to scalable purification is to replace chromatography with crystallization or distillation.

  • Crystallization as the HCl Salt: This is the most common and effective method. After the Boc-deprotection with HCl in a solvent like isopropanol, the product hydrochloride salt often precipitates directly from the reaction mixture. You can then optimize this precipitation to ensure high purity.

    • Techniques: Consider an anti-solvent addition (e.g., adding MTBE or heptane) to decrease solubility and improve yield. A controlled cooling profile is also critical for forming pure, easily filterable crystals.

  • Distillation of the Free Base: If the free base of 3-azabicyclo[3.1.1]heptan-6-ol is thermally stable, distillation under reduced pressure can be a highly effective method for purification before salt formation.[1] This can remove non-volatile impurities effectively.

  • Aqueous Extraction: Before crystallization or distillation, a series of aqueous washes (acidic and basic) can remove many process impurities. This is a fundamental and highly scalable purification technique.

Experimental Protocols

Protocol 1: Scalable N-Boc Deprotection and HCl Salt Formation

This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 kg, 1.0 equiv).

  • Solvent Addition: Add isopropanol (IPA, 5-10 L/kg) and stir to dissolve the starting material. Cool the solution to 0-5 °C.

  • Acid Addition: Slowly add a solution of anhydrous HCl in IPA (e.g., 4 M solution, 1.5-2.0 equiv) subsurface over 1-2 hours. Monitor the internal temperature closely to ensure it does not exceed 10 °C. Significant gas evolution (isobutylene) will occur; ensure the reactor is vented to a properly designed scrubbing system.[9]

  • Reaction Monitoring: Stir the resulting slurry at 0-5 °C for 2-4 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).

  • Crystallization/Isolation: Once the reaction is complete, you may add an anti-solvent like methyl tert-butyl ether (MTBE, 5-10 L/kg) slowly to increase the precipitation of the product.

  • Filtration: Filter the solid product. Wash the filter cake with cold IPA/MTBE mixture and then with MTBE to remove residual acid and impurities.

  • Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride.

References

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][1]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link][10]

  • The Royal Society of Chemistry. (2023). Supporting information for Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link][4]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link][5]

  • Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][8]

  • Request PDF. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Acids. [Link][9]

  • Request PDF. General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. ResearchGate. [Link]

  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link][2]

  • Wang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link][3]

  • Chemspace. 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. [Link][7]

Sources

Reference Data & Comparative Studies

Validation

3-Azabicyclo[3.1.1]heptan-6-ol vs. Piperidin-4-ol: A Comprehensive Guide to Bioisosteric Replacement in Biological Assays

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic systems to sp³-rich, three-dimensional scaffolds—a paradigm known as "escaping from flatland"—has revolutionized drug discovery. Among sat...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic systems to sp³-rich, three-dimensional scaffolds—a paradigm known as "escaping from flatland"—has revolutionized drug discovery. Among saturated heterocycles, the piperidine ring is ubiquitous. However, its conformational flexibility and susceptibility to cytochrome P450 (CYP450) metabolism often necessitate structural optimization.

Enter 3-azabicyclo[3.1.1]heptan-6-ol , a conformationally restricted, bridged bicyclic bioisostere of piperidin-4-ol . By introducing a methylene bridge across the piperidine ring, chemists can lock the molecule into a specific geometry, drastically altering its thermodynamic binding profile and metabolic fate [1]. This guide objectively compares these two scaffolds, providing the mechanistic rationale, comparative data, and validated experimental protocols necessary for evaluating them in biological assays.

Mechanistic & Structural Rationale

The decision to replace a piperidin-4-ol scaffold with a 3-azabicyclo[3.1.1]heptan-6-ol moiety is driven by two primary physicochemical principles: conformational entropy and steric shielding .

  • Piperidin-4-ol (The Flexible Precursor): Piperidine rings exist in a dynamic equilibrium of rapidly interconverting chair conformations. When a piperidine-containing drug binds to a target receptor, it must freeze into a single, target-preferred conformation. This loss of degrees of freedom results in a significant entropic penalty ( −TΔS ), which subtracts from the overall free energy of binding ( ΔG ).

  • 3-Azabicyclo[3.1.1]heptan-6-ol (The Rigid Bioisostere): The introduction of the [3.1.1] bridge physically restricts the ring inversion. Depending on the stereochemistry of the hydroxyl group relative to the bridge (cis or trans), the scaffold perfectly mimics either a "chair" or an unusual "boat" conformation of piperidine [2]. This pre-organization means the molecule pays the entropic penalty before binding, often leading to a substantial increase in target affinity. Furthermore, the bulky bridge sterically shields the α -carbons adjacent to the basic nitrogen, mitigating oxidative metabolism by CYP450 enzymes.

G cluster_0 Biological Assay Impact P Piperidin-4-ol (Flexible Chair) A 3-Azabicyclo[3.1.1]heptan-6-ol (Rigid 3D Isostere) P->A Bioisosteric Bridging (Structural Lock) E Reduced Entropic Penalty (Higher Target Affinity) A->E M Steric Shielding of a-Carbons (Higher Metabolic Stability) A->M

Conformational restriction via bridging improves both binding affinity and metabolic stability.

Comparative Data: Physicochemical & Biological Profiling

To demonstrate the practical impact of this bioisosteric replacement, we examine a well-documented case study involving P2Y14 receptor (P2Y14R) antagonists. Researchers varied the alicyclic ring size of a potent naphthoic acid derivative, directly comparing a piperidine moiety with a 3-azabicyclo[3.1.1]heptan-6-ol moiety [3].

The inclusion of the α -hydroxyl group trans to the carbon bridge in the bicyclic system resulted in an 89-fold increase in affinity compared to the unhydroxylated analogue, achieving an IC₅₀ of 5.92 nM [3]. The rigid vectoring of the hydroxyl group allowed for optimal hydrogen bonding without the entropic cost associated with the flexible piperidine-4-ol.

Table 1: Scaffold Performance Comparison
ParameterPiperidin-4-ol Scaffold3-Azabicyclo[3.1.1]heptan-6-ol ScaffoldCausality / Rationale
Conformational State Dynamic (Chair-Chair equilibrium)Rigid (Pre-organized "3D-Chair" or "Boat")Bridging carbon restricts ring inversion.
Target Binding Affinity BaselineOften Enhanced (e.g., 5.92 nM at P2Y14R)Pre-organization reduces the entropic penalty of binding [3].
Metabolic Stability (HLM) Moderate (Prone to α -oxidation)HighThe bicyclic bridge sterically hinders CYP450 access to α -protons.
Aqueous Solubility HighModerate to HighIncreased lipophilicity from the extra carbon is offset by the 3D geometry disrupting crystal packing.
Exit Vector Control VariableHighly PredictableRigid geometry ensures the -OH and -NH vectors remain fixed in 3D space.

Validated Experimental Protocols

To objectively evaluate the performance differences between these two scaffolds, researchers must employ self-validating assay systems. Below are the definitive, step-by-step methodologies for assessing target affinity and metabolic stability.

Protocol A: Radioligand Binding Assay (Affinity Assessment)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compounds, directly quantifying the thermodynamic benefits of the rigidified 3-azabicyclo[3.1.1]heptan-6-ol scaffold.

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., P2Y14R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10-20 µg protein/well), 25 µL of radioligand (e.g., [³H]-UDP at a concentration near its Kd​ ), and 25 µL of the test compound (Piperidin-4-ol or 3-Azabicyclo[3.1.1]heptan-6-ol derivative) serially diluted in DMSO (final DMSO concentration <1%).

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) to verify if the steric shielding of the bicyclic scaffold successfully mitigates CYP450-mediated metabolism.

  • Master Mix Preparation: Prepare a master mix containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-validation step: Run a parallel control without NADPH to account for chemical instability or non-CYP degradation.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the internal standard using a validated LC-MS/MS method.

  • Clearance Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

G S1 1. Incubation Compound + HLM S2 2. Initiation Add NADPH (37°C) S1->S2 S3 3. Quenching Add MeCN + IS S2->S3 S4 4. Analysis LC-MS/MS S3->S4 S5 5. Calculation Determine CL_int S4->S5

Workflow for Human Liver Microsome (HLM) Stability Assay to determine intrinsic clearance.

Strategic Recommendations

When designing a drug development program, the choice between piperidin-4-ol and 3-azabicyclo[3.1.1]heptan-6-ol should be dictated by the specific liabilities of your lead series:

  • Opt for Piperidin-4-ol when: The binding pocket requires a high degree of induced fit, synthetic tractability and low cost are paramount (e.g., early hit-to-lead phases), or molecular weight constraints are exceptionally tight.

  • Opt for 3-Azabicyclo[3.1.1]heptan-6-ol when: You have a validated piperidine lead that suffers from poor metabolic half-life due to CYP450 oxidation, or when structural biology (X-ray/Cryo-EM) indicates that the target binding site tightly constrains the piperidine ring, allowing you to exploit pre-organization to drive sub-nanomolar potency.

By understanding the thermodynamic and metabolic causality behind these scaffolds, researchers can deploy 3-azabicyclo[3.1.1]heptan-6-ol not just as a structural novelty, but as a precision tool for optimizing drug-like properties.

References

  • Grygorenko, O. O., et al. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 2023. Available at:[Link]

  • Wu, et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • Jacobson, K. A., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry, 2023. Available at:[Link]

Comparative

Comparative analysis of 3-Azabicyclo[3.1.1]heptan-6-ol and tropane alkaloids

As a Senior Application Scientist, navigating the transition from planar aromatic rings to three-dimensional, sp3-rich scaffolds is a critical vector for improving drug survivability in the clinic. While classical bridge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the transition from planar aromatic rings to three-dimensional, sp3-rich scaffolds is a critical vector for improving drug survivability in the clinic. While classical bridged systems like tropane alkaloids have long served as rigidified piperidine surrogates, the emergence of 3-azabicyclo[3.1.1]heptanes —specifically functionalized nodes like 3-azabicyclo[3.1.1]heptan-6-ol—represents a paradigm shift in bioisosteric design.

This guide provides an objective, data-driven comparative analysis of these two scaffolds, detailing the mechanistic rationale for their deployment, their physicochemical impacts, and the self-validating experimental protocols required to synthesize and evaluate them.

Structural Paradigms & Mechanistic Causality

The fundamental drive to replace flat rings (like pyridine or meta-substituted benzene) with bridged bicyclic systems is rooted in reducing the entropic penalty of target binding and mitigating CYP450-mediated oxidative metabolism.

Tropane Alkaloids (8-Azabicyclo[3.2.1]octane core): Historically, tropanes are the archetypal rigidified amines. However, because the nitrogen atom is located at the apical bridge position, it is highly exposed. This specific spatial orientation is a privileged pharmacophore for muscarinic and dopaminergic receptors, frequently resulting in unavoidable anticholinergic off-target liabilities.

3-Azabicyclo[3.1.1]heptan-6-ol: In contrast, this modern scaffold embeds the nitrogen within a three-atom tether, while the hydroxyl group resides on the one-atom bridge (position 6). As demonstrated in recent [1] literature, this architecture perfectly mimics the exit vectors of meta-substituted benzenes and pyridines (distances of ~4.8 Å and angles of ~120°). Because the basicity and steric shielding of the nitrogen are altered compared to tropanes, this scaffold effectively decouples desired 3D structural rigidity from CNS off-target toxicity.

BioisostereLogic A Planar Aromatics (e.g., Pyridine) Low Fsp3, High CYP Liability D 3-Azabicyclo[3.1.1]heptan-6-ol High Fsp3, Tunable Vectors, Low Off-Target Binding A->D Bioisosteric Replacement B Flexible Aliphatics (e.g., Piperidine) High Entropic Penalty C Tropane Alkaloids (8-Aza[3.2.1]octane) Rigid, CNS Off-Target Risks B->C Conformational Restriction C->D Scaffold Miniaturization

Structural evolution from planar/flexible rings to rigidified 3D bioisosteres.

Quantitative Physicochemical Profiling

When evaluating these scaffolds for integration into a lead optimization campaign, the physical properties dictate the downstream pharmacokinetics. The table below summarizes the comparative performance based on established structure-activity relationship (SAR) data.

ParameterTropane Core (8-Aza[3.2.1]octane)3-Azabicyclo[3.1.1]heptan-6-olCausality / Impact
Fraction sp3 (Fsp3) 1.00 (Fully saturated)1.00 (Fully saturated)Both maximize 3D character, improving aqueous solubility over planar analogs.
Scaffold Strain Low (Stable, naturally occurring)High (Bridged cyclobutane-like core)The higher strain in the[3.1.1] system locks the exit vectors rigidly, minimizing conformational flux.
Exit Vector Angle Variable (depends on substitution)~120°The 120° angle makes the[3.1.1] core an ideal geometric mimic for meta-substituted benzenes/pyridines.
Metabolic Stability Moderate (N-demethylation common)High (Sterically shielded core)The compact nature of the [3.1.1] core resists CYP-mediated N-dealkylation better than exposed tropanes.
Lipophilicity (LogD) Typically higherSignificantly lowerThe compact size and the 6-hydroxyl group drastically lower LogD, improving the free fraction in plasma.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols outline the synthesis of the 3-azabicyclo[3.1.1]heptane core and the subsequent validation of its metabolic stability. Both protocols are designed as self-validating systems.

Protocol A: Reductive Rearrangement Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

This methodology relies on the fortuitous ring expansion of a spirocyclic oxetanyl nitrile, a breakthrough approach for accessing these highly strained systems without complex chromatography.

  • Precursor Preparation: Dissolve the spirocyclic oxetanyl nitrile precursor in anhydrous THF under an inert argon atmosphere.

  • Reductive Ring Expansion: Cool the reaction to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 equivalents).

    • Causality: LiAlH4 is strictly required. Milder reductants (e.g., NaBH4) lack the hydride transfer energy necessary to force the ring-opening of the strained oxetane and drive the rearrangement into the [3.1.1] bridged system.

  • Thermal Activation: Allow the reaction to warm to room temperature, then reflux for 4 hours.

  • Self-Validating Fieser Workup: Quench the reaction sequentially with x mL H2O, x mL 15% NaOH, and 3x mL H2O per x grams of LiAlH4 used.

    • Causality: This specific stoichiometric quench forces the precipitation of granular aluminum salts. If the salts form a gel, the basic nitrogen of the newly formed azabicycle remains trapped in the emulsion, artificially lowering yields. A clean, granular precipitate validates that the coordination complexes have been successfully broken.

  • Isolation: Filter the salts, concentrate the filtrate, and isolate the 3-azabicyclo[3.1.1]heptane derivative.

Protocol B: High-Throughput Microsomal Stability (Cl_int) Assay

To empirically prove that the 3-azabicyclo[3.1.1]heptan-6-ol scaffold improves metabolic stability compared to tropanes or pyridines, a standardized human liver microsome (HLM) clearance assay is employed.

  • Incubation: Incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Sampling: Initiate the reaction by adding an NADPH regenerating system. Remove 50 µL aliquots at t=0,15,30,45,60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantaneously denatures CYP450 enzymes, locking the metabolic profile at the exact second of sampling. The internal standard corrects for any volumetric pipetting errors or MS ionization suppression.

  • Self-Validation Controls: Run a parallel incubation without NADPH.

    • Causality: If the compound degrades in the absence of NADPH, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated metabolism. This control validates the mechanism of clearance.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

AssayWorkflow S1 1. Incubation HLM + Compound S2 2. Time-Course Sampling (0-60m) S1->S2 S3 3. Quench (Cold ACN) + Internal Standard S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Cl_int & Half-Life Calc S4->S5

Self-validating microsomal stability assay workflow for clearance quantification.

Conclusion

While tropane alkaloids remain a cornerstone of natural product-derived drug discovery, their inherent off-target liabilities and high molecular weight often hinder modern optimization efforts. The 3-azabicyclo[3.1.1]heptan-6-ol scaffold represents a highly engineered, atom-economical alternative. By utilizing strategic ring strain and precise exit vector geometry, it allows medicinal chemists to escape "flatland" [2], bypassing the metabolic vulnerabilities of planar aromatics while maintaining strict control over the molecule's three-dimensional pharmacophore.

References

  • Title: General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie International Edition (2023) URL: [Link]

  • Title: Bicyclo[3.1.1]heptanes as bioisosteres of ortho- and meta-substituted benzenes Source: Nature (2022) URL: [Link]

  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: The Journal of Organic Chemistry (2024) URL: [Link]

Validation

Assessing the impact of the 3-azabicyclo[3.1.1]heptane core on aqueous solubility.

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the "brick dust" phenomenon—where highly potent lead compounds fail in development due to poor thermodynamic aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the "brick dust" phenomenon—where highly potent lead compounds fail in development due to poor thermodynamic aqueous solubility. The traditional reliance on planar, aromatic heterocycles like pyridine often leads to tight crystal packing and high lipophilicity, severely limiting bioavailability.

To overcome this bottleneck, the field has shifted toward the "Aufheben" strategy: increasing the fraction of sp³-hybridized carbons (Fsp³) to disrupt molecular planarity without losing target affinity. Among the emerging bioisosteres, the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) core stands out as a structural masterpiece.

This guide objectively evaluates the 3-aza-BCHep core against traditional pyridine rings, providing mechanistic insights, comparative experimental data, and validated synthetic protocols to aid your drug development campaigns.

Structural Validation: 3-Azabicyclo[3.1.1]heptane vs. Pyridine

The viability of any bioisostere hinges on its ability to mimic the spatial orientation of the original pharmacophore. Crystallographic analysis confirms that 3-aza-BCHep is a near-perfect geometric mimic for 3,5-disubstituted pyridine1.

  • Exit Vector Distance ( r ): The internal distance between substituents in 3-aza-BCHep is ~4.8 Å, closely mirroring the 5.06 Å distance in the pyridine ring.

  • Exit Vector Angle ( ϕ ): The deviation angle between the exit vectors in 3-aza-BCHep is 124°–126°, virtually identical to the 125° angle in pyridine.

Despite this geometric mimicry, the 3-aza-BCHep core introduces profound 3D bulk, shifting the molecule out of "flatland."

Comparative Performance Analysis: The Rupatadine Case Study

To objectively assess the impact of this core, we examine the antihistamine drug Rupatadine. By replacing its central pyridine ring with the saturated 3-aza-BCHep bioisostere (yielding "Compound 48"), researchers observed dramatic improvements across all critical physicochemical parameters2.

Physicochemical PropertyRupatadine (Pyridine Core)Compound 48 (3-Aza-BCHep Core)Fold Change / Impact
Aqueous Solubility (µM) 29365>12.5x Increase
Experimental Lipophilicity (logD at pH 7.4) >4.53.8Significant Reduction
Calculated Lipophilicity (clogP) 5.15.2Negligible Change
Metabolic Half-Life (t1/2, min) 3.235.7>11x Extension
Intrinsic Clearance (CLint, µL/min/mg) 51747~11x Reduction
Mechanistic Causality: Why Does Solubility Improve?

The >12.5-fold increase in aqueous solubility is not driven by a change in basic lipophilicity (clogP remains static at ~5.1–5.2). Instead, it is driven by solid-state thermodynamics. Planar pyridine rings stack efficiently via intermolecular π−π interactions, creating a highly stable, tightly packed crystal lattice that resists solvation. The sp³-rich 3-aza-BCHep core acts as a conformational wedge. This 3D bulk disrupts crystal packing, significantly lowering the lattice energy (and melting point), which in turn drastically reduces the energy barrier required for water molecules to solvate the drug. Furthermore, the elimination of the aromatic π -system removes a primary site for rapid cytochrome P450-mediated oxidative metabolism, explaining the 11-fold extension in metabolic half-life.

Mechanism_Solubility A Aromatic Core (e.g., Pyridine) Low Fsp3, Flat Topology B Bioisosteric Replacement (3-Aza-BCHep) A->B C Increased sp3 Character & 3D Conformational Rigidity B->C D Disruption of Intermolecular π-π Stacking C->D E Lowered Crystal Lattice Energy & Decreased Melting Point D->E F Enhanced Thermodynamic Aqueous Solubility E->F

Figure 2. Mechanistic pathway showing how 3-aza-BCHep integration enhances aqueous solubility.

Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis of the 3-aza-BCHep core and its subsequent integration into a drug scaffold. These methods are designed as self-validating systems to guarantee intermediate integrity.

Protocol A: Synthesis of the 3-Aza-BCHep Core via Reductive Ring-Opening

Causality Check: Traditional alkylation strategies fail for rigid bicyclic systems due to extreme ring strain. We utilize a reductive ring-opening of spirocyclic oxetanyl nitriles. While oxetane ring-opening typically requires Lewis acid catalysis, the inherent strain in the spirocyclic system allows direct reduction using strong hydride donors.

  • Reaction Setup: Dissolve the spirocyclic oxetanyl nitrile precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Note: Strict anhydrous conditions are required to prevent the premature quenching of the hydride reagent.

  • Reagent Addition: Cool the vessel to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise. The excess LiAlH₄ is necessary to fully reduce the nitrile to the primary amine while simultaneously driving the oxetane ring-opening.

  • Propagation & Monitoring: Warm the mixture to room temperature and stir for 12 hours. Validate the reaction progression via LC-MS to confirm the complete disappearance of the starting material and the formation of the target amino-alcohol intermediate.

  • Self-Validating Quench (Fieser Method): Carefully quench the reaction at 0 °C by sequential addition of water ( x mL), 15% aqueous NaOH ( x mL), and water ( 3x mL). Causality: This specific quench forms a granular, easily filterable aluminum salt precipitate that traps inorganic impurities, allowing the pure 3-aza-BCHep free base to remain in the organic phase.

  • Isolation: Filter through a Celite pad, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Scaffold Integration (Rupatadine Analog Synthesis)

Causality Check: Coupling a sterically hindered, sp³-rich bicyclic core to a bulky scaffold (like desloratadine) requires a highly efficient coupling reagent to overcome severe steric clashes.

  • Amide Coupling: Dissolve N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) and the desloratadine free base (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU rapidly forms an active HOAt ester, which is critical for driving the acylation of the secondary amine despite the steric bulk of the bicyclic system.

  • Validation: Stir at room temperature for 4-6 hours. Validate completion via TLC (using a Ninhydrin stain to ensure total consumption of the secondary amine).

  • Reduction: Isolate the intermediate amide. Dissolve in anhydrous THF, and add LiAlH₄ (2.0 eq) to reduce the amide carbonyl to a methylene linker, yielding the saturated analog.

  • Final Isolation: Perform a standard aqueous workup, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase HPLC to obtain the final free base for solubility testing.

Synthesis_Workflow A Spirocyclic Oxetanyl Nitrile B Reductive Ring-Opening (LiAlH4 or NaBH4) A->B C 3-Azabicyclo[3.1.1]heptane Core B->C D Amide Coupling (HATU, DIPEA, DCM) C->D F Reduction (LiAlH4) D->F E Desloratadine Scaffold E->D G Saturated Rupatadine Analog (Compound 48) F->G

Figure 1. Synthetic workflow for the 3-aza-BCHep core and its integration into drug scaffolds.

Conclusion

The integration of the 3-azabicyclo[3.1.1]heptane core represents a paradigm shift in overcoming the solubility limitations of flat, aromatic pharmacophores. By strategically increasing Fsp³ character, drug developers can reliably disrupt crystal packing, drastically improving aqueous solubility and metabolic stability without sacrificing target binding geometry.

References

  • Mykhailiuk, P. et al.
  • Ishikawa, M. et al. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
  • Mykhailiuk, P. "Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine.

Sources

Safety & Regulatory Compliance

Safety

3-Azabicyclo[3.1.1]heptan-6-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of experimental integrity and laboratory safety. 3-Azabicyclo[3.1.1]heptan-6-ol (frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of experimental integrity and laboratory safety. 3-Azabicyclo[3.1.1]heptan-6-ol (frequently handled as its hydrochloride salt, CAS 1389264-28-1) is a highly specialized bicyclic amine[1][2]. Recently, this compound has become a critical intermediate in the synthesis of camptothecin analogues for highly potent antibody-drug conjugates (ADCs) targeting glypican-3 and folate receptor alpha[3][4].

Because it is often handled in the context of cytotoxic payloads, its disposal must account for both its intrinsic chemical hazards and the risk of cross-contamination. The following guide provides a self-validating, causality-driven framework for the safe handling and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must establish the chemical causality that dictates our safety measures. The structural properties of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride inherently define how it interacts with biological tissues and waste treatment systems.

Table 1: Physicochemical Parameters and Disposal Causality

ParameterValue / ClassificationCausality for Disposal Protocol
Molecular Formula C₆H₁₂ClNO (HCl Salt)[2]The presence of the chloride ion dictates that bulk solutions must be routed to halogenated waste to prevent the formation of corrosive HCl gas during incineration.
Skin Irritation Category 2 (H315)[5]Mandates double-gloving with nitrile during waste consolidation to prevent dermal absorption.
Eye Damage Category 1 (H318)[5]Requires tight-fitting splash goggles; all liquid transfers must occur below eye level inside a certified fume hood.
Target Organ Toxicity STOT SE 3 (H336)[5]The volatilization risk of the free base necessitates active ventilation during all disposal procedures.

Waste Segregation Workflow

The fundamental rule of chemical disposal is proper segregation. Mixing incompatible waste streams or misrouting halogenated compounds can lead to catastrophic equipment failure at incineration facilities[6].

WasteSegregation Start 3-Azabicyclo[3.1.1]heptan-6-ol Waste Generated Identify Identify Physical State Start->Identify Solid Solid Waste (Powder, Filters) Identify->Solid Liquid Liquid Waste (Reaction Solutions) Identify->Liquid ADC Contains Cytotoxic ADC Payloads? Solid->ADC Halogen Check Halogen Content (HCl salt / Solvents) Liquid->Halogen Incinerate High-Temp Incineration (Hazardous Waste) ADC->Incinerate Yes (Cytotoxic) ADC->Incinerate No (Standard) HaloWaste Halogenated Organic Liquid Halogen->HaloWaste Cl- Present NonHaloWaste Non-Halogenated Organic Liquid Halogen->NonHaloWaste No Halogens

Decision tree for the segregation and disposal of 3-Azabicyclo[3.1.1]heptan-6-ol waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation
  • Causality: The hydrochloride salt form of this compound contains a stoichiometric equivalent of chloride[2]. If incinerated in a non-halogenated stream, it produces hydrochloric acid gas, which destroys incinerator linings.

  • Self-Validating System: This protocol is validated through mass-balance tracking. By calculating the molar input of the hydrochloride salt used in the reaction, operators can track the chloride mass balance in the waste stream, ensuring 100% of the halogenated material is accounted for in the designated carboy.

Steps:

  • Identify the Chemical State: Determine if the waste contains the free base or the hydrochloride salt (C₆H₁₂ClNO).

  • Select the Receptacle: If the HCl salt was used, or if halogenated solvents (e.g., DCM) were utilized during ADC linker synthesis[4], route the waste to the Halogenated Organic Waste carboy.

  • Transfer: Using a dedicated funnel inside a fume hood, slowly pour the liquid waste into the carboy.

  • Seal and Log: Cap the carboy immediately to prevent volatilization and mitigate STOT SE 3 inhalation risks[5]. Log the exact mass of the compound added to the waste manifest.

Protocol B: Solid Waste and Consumables

Steps:

  • Consolidate: Gather all solid waste (empty reagent vials, spatulas, filter paper, and TLC plates) contaminated with 3-Azabicyclo[3.1.1]heptan-6-ol.

  • Containment: Place the items inside a puncture-resistant, sealable chemical waste bag. If the compound was used in conjunction with cytotoxic ADC payloads (e.g., camptothecin analogues)[7], double-bag the waste in designated cytotoxic bins.

  • Labeling & Incineration: Label the bag as "Hazardous Solid Waste - Contains Amine Hydrochloride." Store in secondary containment until collection for high-temperature incineration in accordance with local environmental regulations (P501)[6].

Self-Validating Glassware Decontamination

To ensure complete decontamination of glassware, we implement a self-validating triple-rinse protocol.

  • Causality: The free base of 3-Azabicyclo[3.1.1]heptan-6-ol can adhere to glassware, but its protonated hydrochloride form is highly soluble in polar aqueous environments.

  • Self-Validating System: By measuring the pH of the final aqueous rinse, the operator objectively confirms the absence of the basic amine or its acidic salt. If the pH deviates from neutrality (6.5–7.5), the protocol inherently demands a repetition of the rinse cycle, mathematically eliminating the risk of cross-contamination.

Table 2: Self-Validating Decontamination Rinse Parameters

Rinse StageSolventVolume (per 100 mL vessel)Validation MetricCausality
1. Solubilization 0.1 M HCl (aq)15 mLVisual clarityProtonates any residual free base, converting it to the highly soluble HCl salt.
2. Organic Wash Methanol15 mLN/ARemoves residual organic byproducts and unreacted camptothecin analogues[7].
3. Final Flush Deionized Water20 mLpH 6.5 - 7.5 Confirms complete removal of acidic/basic species. If pH fails, repeat from Stage 1.

Note: All rinses from Stages 1 and 2 must be collected and routed to the Halogenated Organic Waste carboy due to the introduction of HCl.

References

  • 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride - C6H12ClNO | CSSB00016993726 - chem-space.com - 1

  • 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride | 1389264-28-1 | C6H12ClNO - appchemical.com - 2

  • 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] - synthonix.com -

  • Safety Data Sheet - chemscene.com - 6

  • 3-azabicyclo[3.2.0]heptan-6-ol — Chemical Substance Information - nextsds.com - 5

  • WO2024082051A1 - Antibody-drug conjugates targeting glypican-3 and methods of use - google.com/patents - 3

  • Antibody-drug conjugates targeting folate receptor alpha and methods of use - justia.com -4

  • US20240269309A1 - Camptothecin analogues, conjugates and methods of use - google.com/patents - 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 2
3-Azabicyclo[3.1.1]heptan-6-ol
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